molecular formula C6H10O3 B156668 2-(Tetrahydrofuran-3-yl)acetic acid CAS No. 138498-97-2

2-(Tetrahydrofuran-3-yl)acetic acid

Cat. No.: B156668
CAS No.: 138498-97-2
M. Wt: 130.14 g/mol
InChI Key: JSWKBJIKVSXWDJ-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-3-yl)acetic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWKBJIKVSXWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401155
Record name (Oxolan-3-yl)acetic acid
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138498-97-2
Record name Tetrahydro-3-furanacetic acid
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Record name (Oxolan-3-yl)acetic acid
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Record name 2-(oxolan-3-yl)acetic acid
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-(Tetrahydrofuran-3-yl)acetic acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a significant chiral building block in organic synthesis and medicinal chemistry. The document details its structural features, spectroscopic profile, reactivity, and safety information. Experimental workflows and data are presented to support laboratory research and development applications.

Molecular Structure and Properties

This compound is a chiral organic compound featuring a saturated five-membered tetrahydrofuran (THF) ring substituted with an acetic acid moiety at the 3-position.[1] Its molecular formula is C6H10O3, with a corresponding molecular weight of approximately 130.14 g/mol .[1][2] The presence of a stereocenter at the C3 position of the THF ring means the compound exists as two enantiomers: (R)- and (S)-2-(tetrahydrofuran-3-yl)acetic acid. The carboxylic acid functional group imparts weak acidic properties to the molecule, with a predicted pKa of around 4.58.[1]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C6H10O3[1][2]
Molecular Weight 130.14 g/mol [1][2]
CAS Number 138498-97-2 (racemate)[3]
146255-25-6 ((R)-enantiomer)[4]
146255-26-7 ((S)-enantiomer)[2][5]
Physical Form Colorless to light yellow liquid or solid-liquid mixture[1][5]
Predicted Boiling Point 271.4 ± 13.0 °C at 760 mmHg[1]
Predicted Density 1.162 ± 0.06 g/cm³[1]
Predicted pKa 4.58 ± 0.10[1]
Storage Temperature 2-8°C, Sealed in dry conditions[6]

Spectroscopic Profile

Structural elucidation of this compound relies on standard spectroscopic techniques. While specific spectra for the 3-yl isomer are not widely published, expected data can be inferred from the closely related 2-yl isomer and general principles of spectroscopy.[7] In achiral media, the (R) and (S) enantiomers are expected to produce identical spectra.[7]

Expected NMR Data

The following table outlines the anticipated chemical shifts for ¹H and ¹³C NMR spectroscopy.

NucleusAtomExpected Chemical Shift (δ, ppm)Notes
¹H NMR COOH10.0 - 12.0 (broad singlet)Shift is highly dependent on solvent and concentration.[7]
CH (on THF ring)~3.8 - 4.2 (multiplet)Proton on the carbon adjacent to the oxygen atom.
CH₂ (acetic acid)~2.4 - 2.8 (multiplet)Methylene protons of the acetic acid group.
CH₂ (on THF ring)~1.7 - 2.3 (multiplet)Remaining protons on the tetrahydrofuran ring.
¹³C NMR C=O (acid)170 - 178Carbonyl carbon of the carboxylic acid group.[7]
C (on THF ring)65 - 80Carbons within the tetrahydrofuran ring.[7]
CH₂ (acetic acid)~40 - 45Methylene carbon of the acetic acid group.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • O-H Stretch: A very broad band from 2500-3300 cm⁻¹ for the carboxylic acid.

  • C=O Stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the carbonyl group.[8]

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage in the THF ring.

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the tetrahydrofuran ring.

  • Carboxylic Acid Group: This group is the primary site of reactivity. It can readily undergo typical carboxylic acid reactions such as:

    • Esterification: Reaction with alcohols under acidic conditions to form esters.

    • Amidation: Reaction with amines, often requiring activating agents, to form amides.

    • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

    • Salt Formation: Deprotonation with a base to form a carboxylate salt.[1]

  • Tetrahydrofuran Ring: The THF ring is generally stable and less reactive. The ether linkage can be cleaved under harsh acidic conditions, but it is typically robust to many synthetic transformations.

The logical relationship between the molecule's structure and its potential reactions is visualized below.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites & Transformations mol Structure COOH Carboxylic Acid Moiety mol->COOH THF THF Ether Linkage mol->THF Ester Esterification COOH->Ester Amide Amidation COOH->Amide Reduction Reduction to Alcohol COOH->Reduction Cleavage Ring Cleavage (Harsh Conditions) THF->Cleavage

Caption: Key reactive sites and potential transformations of the title compound.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[9][10]

GHS Hazard Information

The compound is associated with the following GHS hazard statements.

Hazard CodeStatementClass
H315 Causes skin irritationSkin Irritant, Category 2
H319 Causes serious eye irritationEye Irritant, Category 2A
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3

Source:[2]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

  • Skin Contact: Wash off immediately with soap and plenty of water.[9]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[9]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

Experimental Protocols & Workflows

General Protocol for Spectroscopic Analysis

The following outlines a standard procedure for preparing a sample for NMR and FTIR analysis.

  • Sample Preparation (NMR):

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved, vortexing gently if necessary.

  • Sample Preparation (FTIR):

    • Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[7]

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and other relevant NMR spectra according to standard instrument parameters.

    • Process the acquired data (phasing, baseline correction, integration) to identify characteristic peaks.

General Laboratory Workflow

A typical workflow for the synthesis and characterization of a target compound like this compound involves multiple stages, from initial synthesis to final purity assessment.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization start Starting Materials reaction Chemical Synthesis (e.g., Cyclization) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify structure Structural Elucidation (NMR, MS, IR) purify->structure purity Purity & Identity Check (GC/MS, HPLC) structure->purity final Final Product purity->final

Caption: A generalized workflow for the synthesis and analysis of a chemical compound.

References

An In-depth Technical Guide to (R)-2-(Tetrahydrofuran-3-yl)acetic acid: Molecular Structure, Properties, and Synthetic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Tetrahydrofuran-3-yl)acetic acid is a chiral carboxylic acid featuring a central tetrahydrofuran (THF) ring. This heterocyclic scaffold is a prevalent motif in a wide array of biologically active natural products and synthetic drug molecules. The specific stereochemistry and the presence of both a carboxylic acid handle and a cyclic ether moiety make (R)-2-(tetrahydrofuran-3-yl)acetic acid a valuable chiral building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role as a precursor in the synthesis of complex molecules. While detailed experimental protocols for its enantioselective synthesis are not extensively documented in publicly available literature, this guide outlines general synthetic strategies and discusses its potential applications in drug development based on the significance of the tetrahydrofuran core.

Molecular Structure and Chemical Identity

(R)-2-(Tetrahydrofuran-3-yl)acetic acid is an organic compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1] Its structure consists of a saturated five-membered cyclic ether, the tetrahydrofuran ring, substituted at the 3-position with an acetic acid group. The "(R)" designation specifies the stereochemistry at the chiral center, the carbon atom of the THF ring to which the acetic acid moiety is attached.

The tetrahydrofuran ring is not planar and typically adopts an envelope or twist conformation to minimize steric strain.[1] This conformational flexibility can be a crucial factor in the interaction of molecules containing this scaffold with biological targets.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-[(3R)-oxolan-3-yl]acetic acid
CAS Number 146255-25-6
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol [1]
Canonical SMILES C1C(C(CO1)C(=O)O)
Isomeric SMILES C1C(--INVALID-LINK--C(=O)O)
InChI Key JSWKBJIKVSXWDJ-RXMQYKEDSA-N

Physicochemical and Spectroscopic Properties

The physicochemical properties of (R)-2-(tetrahydrofuran-3-yl)acetic acid are influenced by the presence of both a polar carboxylic acid group, capable of hydrogen bonding, and the less polar tetrahydrofuran ring.

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Liquid
Boiling Point 271.4 °C at 760 mmHg
Density 1.162 g/cm³ (Predicted)Smolecule
pKa 4.58 ± 0.10 (Predicted)Smolecule
Storage Temperature 4 °C
Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is characteristic of hydrogen-bonded dimers.[1] A strong, sharp absorption band is anticipated between 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectrum would exhibit complex multiplets for the protons on the tetrahydrofuran ring. The protons on the carbon adjacent to the oxygen (C2 and C5) would appear downfield compared to the other ring protons. The methylene protons of the acetic acid group would likely appear as a doublet of doublets or a multiplet, and the acidic proton of the carboxylic acid would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon spectrum would show six distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The carbons of the tetrahydrofuran ring would appear in the aliphatic region, with the carbons adjacent to the ether oxygen being more downfield than the others.

Synthesis Strategies

The enantioselective synthesis of (R)-2-(tetrahydrofuran-3-yl)acetic acid is a key challenge. While specific, detailed protocols for this exact molecule are scarce in the literature, general strategies for the synthesis of chiral substituted tetrahydrofurans can be applied. A plausible synthetic approach involves the asymmetric hydrogenation of a suitable unsaturated precursor.

General Experimental Protocol: Asymmetric Hydrogenation

A common precursor for this synthesis is (tetrahydrofuran-3-ylidene)acetic acid or its esters. The enantioselective hydrogenation of the exocyclic double bond can be achieved using a chiral catalyst.

Reaction Scheme:

Synthetic Pathway precursor (Tetrahydrofuran-3-ylidene)acetic acid ester intermediate (R)-2-(Tetrahydrofuran-3-yl)acetic acid ester precursor->intermediate Asymmetric Hydrogenation (e.g., Chiral Ru- or Rh-catalyst, H₂) product (R)-2-(Tetrahydrofuran-3-yl)acetic acid intermediate->product Hydrolysis (e.g., LiOH, H₂O/THF)

Figure 1. Plausible synthetic pathway.

Step 1: Asymmetric Hydrogenation of (Tetrahydrofuran-3-ylidene)acetic acid ester

  • A solution of the (tetrahydrofuran-3-ylidene)acetic acid ester in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is placed in a high-pressure reactor.

  • A chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP), is added.

  • The reactor is purged with hydrogen gas and then pressurized to the desired pressure.

  • The reaction mixture is stirred at a specific temperature for a time sufficient to ensure complete conversion (monitored by TLC or GC).

  • After the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral ester.

Step 2: Hydrolysis to (R)-2-(Tetrahydrofuran-3-yl)acetic acid

  • The purified (R)-2-(tetrahydrofuran-3-yl)acetic acid ester is dissolved in a mixture of THF and water.

  • An excess of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-2-(tetrahydrofuran-3-yl)acetic acid.

Applications in Drug Development and Medicinal Chemistry

The tetrahydrofuran motif is a key structural component in numerous FDA-approved drugs and clinically evaluated compounds. Its presence can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and its three-dimensional structure can facilitate optimal interactions with biological targets.

(R)-2-(Tetrahydrofuran-3-yl)acetic acid, as a chiral building block, offers a scaffold that can be elaborated into more complex molecules. The carboxylic acid functional group provides a versatile handle for various chemical transformations, including amide bond formation, esterification, and reduction to an alcohol. These transformations allow for the introduction of diverse pharmacophoric features.

While specific examples of marketed drugs that utilize (R)-2-(tetrahydrofuran-3-yl)acetic acid as a starting material are not readily identifiable, the broader class of chiral tetrahydrofuran carboxylic acids and their derivatives are of significant interest in drug discovery. For instance, substituted tetrahydrofurans are core components of HIV protease inhibitors.

Drug_Development_Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Functionalization and Derivatization cluster_2 Screening and Optimization cluster_3 Drug Candidate A Starting Materials B (R)-2-(Tetrahydrofuran-3-yl)acetic acid A->B Multi-step Synthesis C Amide Coupling B->C D Esterification B->D E Reduction to Alcohol B->E F Library of Derivatives C->F D->F E->F G Biological Screening F->G H Lead Optimization G->H I Preclinical and Clinical Development H->I

Figure 2. Role in Drug Development.

Conclusion

(R)-2-(Tetrahydrofuran-3-yl)acetic acid is a valuable chiral building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and bifunctional nature make it an attractive starting material for the synthesis of complex molecular architectures. While its direct application in marketed pharmaceuticals is not widely reported, the prevalence of the tetrahydrofuran scaffold in numerous bioactive compounds underscores the importance of such chiral intermediates. Further research into efficient and scalable enantioselective synthetic routes will undoubtedly enhance its utility for researchers, scientists, and drug development professionals. The lack of extensive biological data for the compound itself also presents an opportunity for future investigation into its potential pharmacological activities.

References

Physical and chemical properties of 2-(Tetrahydrofuran-3-yl)acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Tetrahydrofuran-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical characteristics. This guide is intended for professionals in research and development who require detailed technical information on this compound.

Core Physical and Chemical Properties

This compound is a chiral organic compound featuring a five-membered tetrahydrofuran ring attached to an acetic acid group.[1] Its molecular formula is C6H10O3.[1][2] The compound exists as two enantiomers, (R)- and (S)-2-(Tetrahydrofuran-3-yl)acetic acid, due to the chiral center at the 3-position of the tetrahydrofuran ring.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. Note that many of these values are predicted through computational models.

PropertyValueSource(s)
Molecular Formula C6H10O3[1][2][3]
Molecular Weight 130.14 g/mol [1][2][3]
Boiling Point 271.4 ± 13.0 °C (Predicted)[1][4][5]
Density 1.162 ± 0.06 g/cm³ (Predicted)[1][4][5]
pKa 4.58 ± 0.10 (Predicted)[1][5]
Appearance Colorless to Light Yellow Liquid[1][5]
CAS Number 138498-97-2 (racemic)[4][5]
146255-25-6 ((R)-isomer)[6]
146255-26-7 ((S)-isomer)[2][7]
Chemical Characteristics

The carboxylic acid functional group gives the molecule its acidic properties, with a predicted pKa of 4.58, indicating it is a weak acid in aqueous solutions.[1][5] This moiety allows for typical carboxylic acid reactions such as esterification, amidation, and salt formation.[1] The presence of the tetrahydrofuran ring, a cyclic ether, contributes to the compound's overall polarity and chemical stability.[1] As a chiral compound, its enantiomers are expected to exhibit optical activity, rotating plane-polarized light.[1]

Experimental Protocols

While specific, peer-reviewed synthesis and analysis protocols for this compound are not widely published, methodologies can be adapted from procedures for closely related compounds, such as 2-(Tetrahydrofuran-2-yl)acetic acid.

General Synthesis via Multi-Step Route

A common strategy for synthesizing substituted tetrahydrofuran acetic acids involves the construction of the ring system followed by modification of the side chain.[8] A plausible route is outlined below.

Objective: To synthesize this compound.

Materials:

  • Appropriate starting materials (e.g., a suitably substituted butenolide or a derivative of 3-hydroxytetrahydrofuran).

  • Reducing agents (e.g., H₂ over Palladium on carbon).

  • Hydrolyzing agent (e.g., Lithium hydroxide, LiOH).

  • Solvents (e.g., Tetrahydrofuran (THF), Methanol, Water).

  • Acid for workup (e.g., 1 M HCl).

Methodology:

  • Ring Formation/Modification: Begin with a precursor that contains or can be converted to the tetrahydrofuran ring with a suitable functional group at the 3-position (e.g., a protected hydroxymethyl or a cyano group).

  • Side-Chain Introduction: Introduce the two-carbon acid side chain. This could be achieved via nucleophilic substitution using a cyanide salt followed by hydrolysis, or through a Grignard reaction with CO₂.

  • Hydrogenation (if starting from an unsaturated ring): If a dihydrofuran intermediate is used, the double bond in the ring is reduced. The intermediate is dissolved in a solvent like methanol, and a catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[8] The catalyst is subsequently removed by filtration through Celite.[8]

  • Hydrolysis of Ester/Nitrile: The final step is the hydrolysis of an ester or nitrile precursor to the carboxylic acid. The compound is dissolved in a mixture of THF and water, and an excess of a base like LiOH is added.[8] The reaction is stirred at room temperature until completion.

  • Acidification and Extraction: The reaction mixture is acidified to a pH of approximately 2-3 with dilute HCl.[8] The aqueous layer is then extracted multiple times with an organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.[8]

Spectroscopic Analysis for Structural Elucidation

To confirm the structure and purity of the synthesized compound, a combination of spectroscopic techniques is employed.[9]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: This spectrum will confirm the presence of protons on the tetrahydrofuran ring and the acetic acid side chain. Expected signals would include multiplets for the ring protons and a signal for the methylene protons adjacent to the carbonyl group.

  • ¹³C NMR: This analysis will show distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the carbons of the tetrahydrofuran ring, and the methylene carbon of the side chain.[9]

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.[9]

  • Analysis: An FTIR spectrometer is used to acquire the spectrum in the 4000-400 cm⁻¹ range. Key expected peaks include a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹) and a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹).

3. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the analyte in a solvent like methanol or acetonitrile.[9]

  • Analysis: Electrospray ionization (ESI) is a suitable method for this compound, likely run in negative ion mode to deprotonate the carboxylic acid. The resulting spectrum will show the molecular ion peak [M-H]⁻, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.[9]

Visualization of Experimental Workflow

The logical flow from synthesis to characterization is a critical pathway in chemical research. The following diagram illustrates a typical workflow for producing and verifying this compound.

G Experimental Workflow for this compound start Starting Materials synthesis Chemical Synthesis (Cyclization, Hydrogenation) start->synthesis product Crude Product synthesis->product hydrolysis Ester/Nitrile Hydrolysis purification Purification (Extraction & Chromatography) hydrolysis->purification pure_product Pure 2-(THF-3-yl)acetic acid purification->pure_product product->hydrolysis Final Step analysis Structural Analysis pure_product->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms final Verified Compound nmr->final ir->final ms->final

Caption: Workflow for the synthesis and analysis of 2-(THF-3-yl)acetic acid.

Potential Biological Context

While no specific signaling pathways involving this compound have been detailed in the literature, the acetic acid moiety is a well-known bioactive component. For instance, acetic acid can act as a signaling molecule in various biological systems.

  • Metabolic Regulation: Acetic acid has been shown to activate the AMPKα signaling pathway, which plays a crucial role in regulating lipid metabolism by increasing lipid oxidation and decreasing lipid synthesis.[10]

  • Bacterial Communication: In microorganisms, acetic acid can function as a volatile signal to stimulate and coordinate the formation of biofilms.[11]

These established roles of acetic acid suggest that this compound could be investigated for similar biological activities, where the tetrahydrofuran group may modulate its potency, specificity, or pharmacokinetic properties.

References

Spectroscopic and Synthetic Profile of 2-(Tetrahydrofuran-3-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a proposed synthetic route for 2-(Tetrahydrofuran-3-yl)acetic acid. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific isomer, this document consolidates expected spectroscopic values based on analogous compounds and established principles of analytical chemistry. The experimental protocols provided are based on standard laboratory techniques for the characterization of organic molecules.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are estimations derived from data for structurally related compounds, including the isomeric 2-(tetrahydrofuran-2-yl)acetic acid and other substituted tetrahydrofurans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-COOH10.0 - 12.0broad singlet-Chemical shift is concentration and solvent dependent.
H-3 (THF ring)2.5 - 2.8multiplet-Methine proton at the point of substitution.
-CH₂- (acetic acid)2.3 - 2.6doublet~6-8Diastereotopic protons adjacent to the chiral center.
H-2, H-5 (THF ring)3.6 - 4.0multiplet-Protons adjacent to the ring oxygen.
H-4 (THF ring)1.8 - 2.2multiplet-Methylene protons on the tetrahydrofuran ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)Notes
-C=O (acid)175 - 180Carbonyl carbon of the carboxylic acid.
C-2, C-5 (THF ring)67 - 72Carbons adjacent to the ring oxygen.
C-3 (THF ring)38 - 43Carbon at the point of substitution.
-CH₂- (acetic acid)39 - 44Methylene carbon of the acetic acid group.
C-4 (THF ring)30 - 35Methylene carbon on the tetrahydrofuran ring.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H stretch (acid)2500 - 3300Broad, StrongCharacteristic broad absorption due to hydrogen bonding.
C-H stretch (alkane)2850 - 3000MediumAliphatic C-H stretching.
C=O stretch (acid)1700 - 1725StrongCarbonyl stretch of the carboxylic acid.
C-O stretch (ether)1050 - 1150StrongC-O-C stretch of the tetrahydrofuran ring.
C-O stretch (acid)1210 - 1320MediumC-O stretching of the carboxylic acid.
O-H bend (acid)920 - 950Medium, BroadOut-of-plane bending of the hydroxyl group.
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

TechniquePredicted m/z ValuesNotes
Electrospray Ionization (ESI)[M-H]⁻ at 129.05In negative ion mode, deprotonation of the carboxylic acid is expected.
[M+H]⁺ at 131.07In positive ion mode, protonation can occur.
[M+Na]⁺ at 153.05Formation of a sodium adduct is common.
Electron Ionization (EI)Molecular ion [M]⁺• at 130Fragmentation is expected. Key fragments may include loss of -COOH (m/z 85) and cleavage of the tetrahydrofuran ring.

Experimental Protocols

The following are detailed methodologies for the proposed synthesis and spectroscopic characterization of this compound.

Proposed Synthesis

A plausible synthetic route to this compound involves the oxidation of the corresponding alcohol, 2-(Tetrahydrofuran-3-yl)ethanol. This precursor can be synthesized from commercially available starting materials.

Step 1: Synthesis of 2-(Tetrahydrofuran-3-yl)ethanol

This step would typically involve the reaction of a suitable Grignard reagent with 3-tetrahydrofurancarboxaldehyde or the reduction of a 2-(tetrahydrofuran-3-yl)acetyl derivative.

Step 2: Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol to this compound

A common and effective method for oxidizing a primary alcohol to a carboxylic acid is the Jones oxidation.

  • Reagents and Equipment:

    • 2-(Tetrahydrofuran-3-yl)ethanol

    • Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid)

    • Acetone (solvent)

    • Separatory funnel, round-bottom flask, magnetic stirrer, ice bath.

    • Sodium bisulfite solution

    • Diethyl ether or ethyl acetate for extraction

    • Anhydrous magnesium sulfate or sodium sulfate for drying

    • Rotary evaporator

  • Procedure:

    • Dissolve 2-(Tetrahydrofuran-3-yl)ethanol in acetone in a round-bottom flask and cool the mixture in an ice bath.

    • Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

    • After the addition is complete, allow the reaction to stir at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

    • Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the green color of the chromium salts is no longer present.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 s, pulse angle of 45°.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 s.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation:

    • ESI: A mass spectrometer equipped with an electrospray ionization source.

    • EI: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

  • Acquisition:

    • ESI: Infuse the sample solution into the ion source. Acquire spectra in both positive and negative ion modes.

    • EI (GC-MS): Inject a dilute solution of the sample onto the GC column. The separated compound will then be introduced into the EI source.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a key analytical relationship.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 2-(Tetrahydrofuran-3-yl)ethanol oxidation Jones Oxidation (CrO3, H2SO4, Acetone) start->oxidation Reactant workup Quenching & Extraction oxidation->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Proposed workflow for the synthesis and characterization of this compound.

logical_relationship cluster_functional_groups Key Functional Groups cluster_spectroscopic_signals Characteristic Spectroscopic Signals compound This compound carboxylic_acid Carboxylic Acid (-COOH) compound->carboxylic_acid thf_ring Tetrahydrofuran Ring compound->thf_ring nmr_signals ¹H NMR: Broad singlet ~10-12 ppm ¹³C NMR: Carbonyl ~175-180 ppm carboxylic_acid->nmr_signals ir_signals IR: Broad O-H stretch ~2500-3300 cm⁻¹ Strong C=O stretch ~1700-1725 cm⁻¹ carboxylic_acid->ir_signals ms_signals MS: [M-H]⁻ at m/z 129 carboxylic_acid->ms_signals

Caption: Relationship between functional groups and expected key spectroscopic signals.

The Biological Potential of 2-(Tetrahydrofuran-3-yl)acetic Acid: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydrofuran-3-yl)acetic acid is a chiral carboxylic acid featuring a five-membered tetrahydrofuran (THF) ring. While direct studies on the biological activity of this specific molecule are limited, its structural motifs are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals. The tetrahydrofuran ring, in particular, is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry for establishing critical interactions with biological targets.[1][2] This guide provides a comprehensive overview of the demonstrated and potential biological activities of derivatives of this compound, positioning it as a valuable scaffold for the discovery and development of novel therapeutic agents. The diverse pharmacological activities observed in related compounds underscore the potential for this scaffold in generating new leads for a variety of disease targets.

Biological Activities of Tetrahydrofuran and Acetic Acid Derivatives

The tetrahydrofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] Similarly, the acetic acid moiety can be readily converted to amides, esters, and other functional groups, allowing for the exploration of diverse chemical space and the optimization of pharmacological properties.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of molecules containing furan and tetrahydrofuran rings. These compounds can induce cytotoxicity in various cancer cell lines through diverse mechanisms of action.

Quantitative Data on Anticancer Activity of Related Compounds

The following table summarizes the in vitro anticancer activity of various heterocyclic acetic acid derivatives, illustrating the potential for this class of compounds.

Compound ClassCell LineIC50 / GI50 (µM)Reference
2,4-Azolidinedione-acetic acid amidesLeukemia (CCRF-CEM)logGI50 = -6.06
2,4-Azolidinedione-acetic acid amidesLeukemia (HL-60(TB))logGI50 = -6.53[4]
2,4-Azolidinedione-acetic acid amidesLeukemia (MOLT-4)logGI50 = -6.52[4]
2-Arylbenzoxazole-5-acetic acid derivativesBreast Cancer (MCF-7)Promising Activity[5]
3-Arylflavone-8-acetic acid derivativesColon Adenocarcinoma (HT-29)Moderate Activity
3-Arylflavone-8-acetic acid derivativesLung Adenocarcinoma (A549)Moderate Activity[6]
Furan/Thiophen-thiazolyl-acrylonitrile derivativesBreast Cancer (MDA-MB-468)GP = -37.00% to -38.24%[7]
Furan/Thiophen-thiazolyl-acrylonitrile derivativesBreast Cancer (T-47D)GP = -17.61%[7]

Note: The data presented is for structurally related heterocyclic acetic acid derivatives and not directly for derivatives of this compound. GP stands for Growth Percentage.

Enzyme Inhibitory Activity

The tetrahydrofuran scaffold is a key component in several enzyme inhibitors, including potent inhibitors of HIV-1 protease.[8] The specific stereochemistry and functionality of substituted tetrahydrofurans allow for precise interactions within the active sites of enzymes.

Quantitative Data on Enzyme Inhibitory Activity of Related Compounds

The table below presents the enzyme inhibitory activity of various compounds, highlighting the potential of the core structure in designing enzyme inhibitors.

Compound ClassTarget EnzymeIC50 (µM)Reference
Substituted acetamide derivativesButyrylcholinesterase (BChE)3.94[3]
2-Oxoquinoline-1-acetic acid derivativesAldose Reductase0.45 - 6.0[9]
Azinane triazole-based derivativesAcetylcholinesterase (AChE)0.73[10]
Azinane triazole-based derivativesButyrylcholinesterase (BChE)0.038[10]

Note: The data presented is for various heterocyclic and acetamide derivatives and not directly for derivatives of this compound.

Antimicrobial and Antifungal Activity

Derivatives of furan and related heterocycles have shown significant activity against various bacterial and fungal strains. The ability to modify the core structure allows for the development of agents with selective toxicity towards microbial pathogens.

Quantitative Data on Antimicrobial Activity of Related Compounds

Compound ClassOrganismMIC (µg/mL)Reference
N-Arylazole acetamide derivativesCandida species< 32[11]
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideCandida glabrataSignificant Activity[8][12]
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideCandida kruseiSignificant Activity[8][12]

Note: The data presented is for structurally related acetamide derivatives and not directly for derivatives of this compound.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of the biological activity of novel compounds. Below are standard protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for measuring the inhibition of a specific enzyme by a test compound.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer specific to the enzyme

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well plates

  • Detection reagent (e.g., colorimetric, fluorometric, or luminescent)

  • Plate reader

Procedure:

  • Add the assay buffer, enzyme, and test compound at various concentrations to the wells of the plate. Include a positive control (known inhibitor) and a negative control (no inhibitor).

  • Pre-incubate the mixture for a defined period at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate for a specific time to allow the reaction to proceed.

  • Stop the reaction (if necessary) and add the detection reagent.

  • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms of action and experimental processes can aid in understanding the therapeutic potential of derivatives of this compound.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_development Lead Optimization Start This compound Derivatization Amidation / Esterification Start->Derivatization Library Library of Derivatives Derivatization->Library InVitro In Vitro Assays (Cytotoxicity, Enzyme Inhibition) Library->InVitro Data Quantitative Data (IC50, MIC) InVitro->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound SAR->Lead

Fig. 1: General workflow for the development of bioactive compounds.

kinase_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingProteins Signaling Proteins (e.g., Ras, Raf) Receptor->SignalingProteins MAPK_Cascade MAPK Cascade (MEK, ERK) SignalingProteins->MAPK_Cascade TranscriptionFactors Transcription Factors MAPK_Cascade->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse Inhibitor Potential Inhibitor (THF-Derivative) Inhibitor->MAPK_Cascade Inhibition

Fig. 2: A representative kinase signaling pathway potentially targeted by anticancer derivatives.

enzyme_inhibition Enzyme Enzyme Active Site Product Product Enzyme->Product Catalyzes Reaction Blocked Enzyme-Inhibitor Complex Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor THF-Derivative Inhibitor Inhibitor->Enzyme Binds to Active Site

Fig. 3: General mechanism of competitive enzyme inhibition.

Conclusion

While direct biological activity data for this compound is not extensively documented, the vast body of research on its derivatives and related tetrahydrofuran-containing molecules strongly supports its role as a highly valuable scaffold in drug discovery. The inherent chirality of the molecule, combined with the proven importance of the tetrahydrofuran ring in establishing potent interactions with a variety of biological targets, makes it an attractive starting point for the synthesis of new therapeutic agents. The diverse activities observed in its derivatives, ranging from anticancer and antimicrobial to enzyme inhibition, suggest that further exploration of the chemical space around this core structure could lead to the identification of novel drug candidates with significant therapeutic potential. Future research should focus on the systematic synthesis and biological evaluation of a focused library of amides, esters, and other derivatives of this compound to unlock its full potential in medicinal chemistry.

References

An In-depth Technical Guide to 2-(Tetrahydrofuran-3-yl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Tetrahydrofuran-3-yl)acetic acid, a versatile chiral building block, and its derivatives. It explores their synthesis, physicochemical properties, and known and potential biological activities, with a focus on applications in medicinal chemistry and drug discovery. While direct biological data for derivatives of this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to highlight their potential.

Core Compound: this compound

This compound is a saturated heterocyclic compound featuring a five-membered tetrahydrofuran ring substituted with an acetic acid moiety at the 3-position. The presence of a chiral center at the 3-position of the tetrahydrofuran ring means it exists as two enantiomers, (S)-2-(tetrahydrofuran-3-yl)acetic acid and (R)-2-(tetrahydrofuran-3-yl)acetic acid. This chirality is a key feature, making it a valuable precursor in asymmetric synthesis, particularly for creating complex molecules with specific stereochemistry required for biological activity.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and role as a synthetic precursor.

PropertyValueReference
Molecular FormulaC₆H₁₀O₃[1]
Molecular Weight130.14 g/mol [1]
IUPAC Name2-(Oxolan-3-yl)acetic acid[1]
CAS Number138498-97-2 (racemic)[2][3]
(S)-enantiomer CAS146255-26-7[1][4]
AppearanceColorless to light yellow liquidN/A
Boiling Point271.4 ± 13.0 °C (predicted)N/A
pKa4.58 ± 0.10 (predicted)N/A

Synthesis of this compound Derivatives

The carboxylic acid group of this compound is the primary site for derivatization, readily undergoing reactions to form esters, amides, and other functional groups. These derivatives are of significant interest in drug discovery due to the prevalence of the tetrahydrofuran motif in biologically active molecules.

General Synthesis of Amide Derivatives

Amide derivatives can be synthesized through the coupling of this compound with a primary or secondary amine in the presence of a coupling agent.

This protocol is a generalized procedure based on standard amide coupling reactions.

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: To the activated ester solution, add the desired aryl amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2-(tetrahydrofuran-3-yl)acetamide.

General Synthesis of Ester Derivatives

Esterification of this compound can be achieved through Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid.

This protocol is a generalized procedure based on Fischer esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of ethanol (e.g., 10 eq).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or flash column chromatography to yield pure ethyl 2-(tetrahydrofuran-3-yl)acetate.

Biological Activities of Tetrahydrofuran-Containing Compounds

Antiviral Activity

The tetrahydrofuran ring is a critical component of several HIV-1 protease inhibitors.[5][6] These inhibitors are designed to mimic the transition state of the peptide cleavage by the viral protease, and the tetrahydrofuran moiety often plays a crucial role in binding to the enzyme's active site.

Table 1: Antiviral Activity of a Tetrahydrofuran-Containing HIV-1 Protease Inhibitor

CompoundTargetActivity (Ki)Cell-based Activity (EC50)Reference
A Fused Cyclopentane-Tetrahydrofuran DerivativeHIV-1 Protease0.14 nM8 nM[5]
Anticancer Activity

Numerous natural products and synthetic compounds containing a tetrahydrofuran ring have demonstrated potent anticancer activity.[7] Their mechanisms of action are diverse and can involve the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell growth and survival.

Table 2: Anticancer Activity of Tetrahydrofuran-Containing Compounds

Compound ClassCell LinesActivity (IC50)Reference
Amphidinolide N (natural product)Murine Lymphoma L12100.05 ng/mL[7]
Amphidinolide N (natural product)Human Epidermoid Carcinoma KB0.06 ng/mL[7]
3-Arylflavone-8-acetic acid derivativesHT-29 (colon adenocarcinoma)Moderate direct cytotoxicity[8]
3-Arylflavone-8-acetic acid derivativesA549 (lung adenocarcinoma)Moderate direct cytotoxicity[8]
Antimicrobial Activity

Derivatives of various heterocyclic cores, including those with amide linkages, have been investigated for their antimicrobial properties. While specific data for this compound derivatives is lacking, related structures show promise.

Table 3: Antimicrobial Activity of Related Amide Derivatives

Compound ClassOrganismActivity (MIC)Reference
bis-thiohydantoin derivativesMethicillin-resistant S. aureus0.39–1.56 μg/mL[9]
2-(3-oxo-1,3-diarylpropylthio)acetic acid derivativesVarious bacteria and fungiNot specified[7]

Potential Signaling Pathway Involvement in Cancer

Given the reported anticancer activities of various tetrahydrofuran-containing compounds, a plausible mechanism of action for novel derivatives of this compound could involve the modulation of key signaling pathways implicated in cancer progression. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer and controls cell growth, proliferation, and survival.

Below is a hypothetical representation of how a derivative of this compound might inhibit this pathway, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Transcription Cell Survival and Proliferation Genes mTORC1->Transcription Promotes translation of Derivative 2-(THF-3-yl)acetic acid Derivative Derivative->Akt Inhibition Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bad->Bcl2 Inhibits Bad->Apoptosis Promotes

References

Unveiling the Journey of 2-(Tetrahydrofuran-3-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of 2-(Tetrahydrofuran-3-yl)acetic acid, a valuable chiral building block in medicinal chemistry and drug development. While the precise moment of its initial discovery remains nuanced within the scientific literature, its importance has grown steadily, underscored by its utility in constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, supported by detailed experimental protocols and quantitative data.

A History Rooted in Synthetic Innovation

The history of this compound is intrinsically linked to the broader development of synthetic methodologies for creating substituted tetrahydrofurans. The tetrahydrofuran motif is a prevalent structural feature in a wide array of natural products and biologically active molecules, driving continuous innovation in its synthesis.[1][2][3] Early synthetic efforts focused on general strategies for the formation of the tetrahydrofuran ring, laying the groundwork for the preparation of more complex derivatives like the target acid.

While a singular "discovery" paper for this compound is not readily apparent in early chemical literature, its emergence as a commercially available and synthetically useful compound can be traced through patent literature and synthetic methodology studies from the late 20th and early 21st centuries. The development of enantioselective synthetic routes has been a particularly significant aspect of its more recent history, enabling the specific preparation of the (R)- and (S)-enantiomers, which are crucial for their distinct biological activities.

Core Synthetic Strategies

The preparation of this compound can be broadly categorized into two main approaches: the functionalization of a pre-existing tetrahydrofuran ring and the construction of the acetic acid side chain, or the cyclization of an acyclic precursor to form the tetrahydrofuran ring with the acetic acid moiety already appended or introduced subsequently.

Route 1: Hydrogenation of a Dihydrofuran Precursor

One of the well-established methods for synthesizing this compound involves the catalytic hydrogenation of a (4,5-dihydro-3(2H)-furylidene)acetic acid precursor. This method is advantageous due to the relative accessibility of the starting materials and the generally high yields achieved.

Experimental Protocol: Hydrogenation of Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate

  • Materials: Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate, 10% Palladium on carbon (Pd/C), Methanol.

  • Procedure:

    • Dissolve Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until completion (typically 48 hours).[4]

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield methyl 2-(tetrahydrofuran-2-yl)acetate.[4]

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid.

    • Dissolve the methyl 2-(tetrahydrofuran-2-yl)acetate in a mixture of tetrahydrofuran and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature until the hydrolysis is complete (monitored by TLC).[4]

    • Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).[4]

    • Extract the aqueous layer with an organic solvent, such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[4]

ParameterValueReference
Catalyst 10% Palladium on carbon[4]
Solvent Methanol[4]
Reaction Time 48 hours[4]
Temperature Room Temperature[4]
Reported Yield 97% (for hydrogenation step)[4]

Logical Workflow for Hydrogenation Route

start Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate step1 Hydrogenation (H2, Pd/C, MeOH) start->step1 intermediate Methyl 2-(tetrahydrofuran-2-yl)acetate step1->intermediate step2 Hydrolysis (LiOH, THF/H2O) intermediate->step2 end This compound step2->end

Caption: Hydrogenation and subsequent hydrolysis to yield the target acid.

Route 2: Oxidation of a Tetrahydrofuran Alcohol

A more direct, one-step approach involves the oxidation of a commercially available alcohol, 2-(Tetrahydrofuran-2-yl)ethanol. This method offers the advantage of a shorter synthetic sequence and potentially higher overall yield. TEMPO-catalyzed oxidation is a common and efficient method for this transformation.

Experimental Protocol: TEMPO-Catalyzed Oxidation of 2-(Tetrahydrofuran-2-yl)ethanol

  • Materials: 2-(Tetrahydrofuran-2-yl)ethanol, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), Sodium bromide (NaBr), Sodium hypochlorite (NaOCl) solution, Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 2-(Tetrahydrofuran-2-yl)ethanol, a catalytic amount of TEMPO (approx. 1 mol%), and sodium bromide (approx. 10 mol%) in dichloromethane.[4]

    • Cool the solution to 0°C in an ice bath.

    • Prepare an aqueous solution of sodium hypochlorite and sodium bicarbonate.

    • Add the cold aqueous solution to the organic mixture and stir vigorously at 0°C, then allow to warm to room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.[4]

ParameterValueReference
Catalyst TEMPO[4]
Co-catalyst Sodium bromide[4]
Oxidant Sodium hypochlorite[4]
Solvent Dichloromethane[4]
Temperature 0°C to Room Temperature[4]
Reported Yield Up to 95%[4]

Experimental Workflow for Oxidation Route

start 2-(Tetrahydrofuran-2-yl)ethanol step1 TEMPO-catalyzed Oxidation (TEMPO, NaBr, NaOCl) start->step1 end This compound step1->end

Caption: Direct oxidation of the corresponding alcohol to the acid.

Applications in Drug Discovery and Development

The tetrahydrofuran ring is a key structural motif in numerous pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds.[2][3] this compound, particularly its chiral enantiomers, serves as a valuable building block for the synthesis of complex drug candidates. Its carboxylic acid handle allows for straightforward derivatization and incorporation into larger molecules through amide bond formation and other coupling reactions.

While specific, publicly disclosed drug candidates incorporating this exact fragment can be proprietary, the utility of substituted tetrahydrofurans is well-documented in various therapeutic areas. For instance, tetrahydrofuran derivatives are found in HIV protease inhibitors, where the oxygen atom can act as a hydrogen bond acceptor, interacting with the enzyme's active site.[5] The stereochemistry of the tetrahydrofuran ring and its substituents is often critical for potent biological activity.

Conclusion

This compound stands as a testament to the ongoing evolution of synthetic organic chemistry. While its precise historical origins are embedded within the broader development of heterocyclic chemistry, its contemporary significance as a chiral building block is clear. The synthetic routes outlined in this guide provide reliable and efficient methods for its preparation, enabling its continued use in the discovery and development of novel therapeutics. The versatility of its structure ensures that this compound will remain a valuable tool for medicinal chemists for the foreseeable future.

References

Methodological & Application

Application Notes and Protocols: 2-(Tetrahydrofuran-3-yl)acetic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydrofuran-3-yl)acetic acid is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its stereodefined structure is incorporated into a variety of biologically active molecules, where the specific stereochemistry of the tetrahydrofuran ring and the acetic acid side chain plays a crucial role in the molecule's interaction with biological targets. This document provides detailed application notes and experimental protocols for the synthesis and utilization of both (R)- and (S)-enantiomers of this compound and its derivatives.

Applications in Drug Discovery and Development

The primary application of chiral this compound and its analogs is in the synthesis of protease inhibitors, particularly for the treatment of HIV. The tetrahydrofuran moiety serves as a key structural element that can form crucial hydrogen bonds and van der Waals interactions with the backbone of protease active sites.

Key Application:

  • HIV-1 Protease Inhibitors: Substituted tetrahydrofuran derivatives are integral to the design of potent HIV-1 protease inhibitors. These moieties are designed to mimic the interactions of natural substrates with the enzyme, thereby inhibiting viral replication. A prominent example is the synthesis of the bis-tetrahydrofuran (bis-THF) ligand present in the FDA-approved drug Darunavir . The specific stereochemistry of the tetrahydrofuran rings is critical for its high binding affinity and efficacy against drug-resistant HIV-1 strains.

Synthesis of Chiral this compound Derivatives

The enantiomerically pure forms of this compound and its derivatives can be obtained through several synthetic strategies, including asymmetric synthesis and resolution of racemic mixtures.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

Workflow for Enzymatic Kinetic Resolution:

G racemate Racemic 2-(THF-3-yl)acetic acid ester enzyme Lipase (e.g., Candida antarctica Lipase B) racemate->enzyme Selective Hydrolysis separation Separation (e.g., Chromatography) enzyme->separation enantiomer_s (S)-enantiomer (unreacted) separation->enantiomer_s enantiomer_r_acid (R)-acid (hydrolyzed) separation->enantiomer_r_acid

Caption: General workflow for the enzymatic kinetic resolution of a racemic ester.

Quantitative Data for Enzymatic Resolution:

EnzymeSubstrateProduct 1 (ee)Product 2 (ee)Conversion (%)Reference
Lipase PSRacemic 2-methyl-3-hydroxy-tetrahydrofuran acetate(2R,3S)-acetate (80% ee)(2S,3R)-alcohol~50[1]
Novozym 435Racemic 2-methyl-3-hydroxy-tetrahydrofuran acetate(2R,3S)-acetate(2S,3R)-alcohol~50[1]
Asymmetric Synthesis via Hydrogenation

Asymmetric hydrogenation of a prochiral precursor, such as (4,5-dihydro-3(2H)-furylidene)acetic acid, using a chiral catalyst can directly yield the desired enantiomer of this compound.

Synthesis Pathway via Hydrogenation:

G start (4,5-dihydro-3(2H)-furylidene)acetic acid reagents H2, Chiral Catalyst (e.g., Ru-BINAP) start->reagents product (R) or (S)-2-(Tetrahydrofuran-3-yl)acetic acid reagents->product

Caption: Asymmetric hydrogenation to produce chiral 2-(THF-3-yl)acetic acid.

Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl 2-(Tetrahydrofuran-3-yl)acetate

This protocol describes a general method for the synthesis of the racemic ester, which can then be used for enzymatic resolution.

Materials:

  • Ethyl 2-cyano-2-(tetrahydrofuran-3-ylidene)acetate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Filter agent (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve ethyl 2-cyano-2-(tetrahydrofuran-3-ylidene)acetate in ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(tetrahydrofuran-3-yl)acetate.

  • Purify the crude product by vacuum distillation or column chromatography.

Expected Yield: ~85-95%

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-(Tetrahydrofuran-3-yl)acetate Derivative

This protocol provides a general procedure for the enzymatic resolution of a racemic acetate derivative.

Materials:

  • Racemic 2-(tetrahydrofuran-3-yl)acetate derivative

  • Lipase (e.g., Candida antarctica lipase B, Novozym 435)

  • Phosphate buffer (pH 7.2)

  • Organic solvent (e.g., toluene, THF)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the racemic acetate in a mixture of phosphate buffer and organic solvent, add the lipase.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted enantiomer of the acetate.

  • The aqueous layer contains the hydrolyzed acid of the other enantiomer, which can be extracted after acidification and purified.

Quantitative Data for a similar resolution:

SubstrateEnzymeResolved ProductEnantiomeric Excess (ee)
cis-2-methyl-3-hydroxy-tetrahydrofuran acetateLipase from Pseudomonas cepacia(2R,3S)-acetate>99%

Application Example: Synthesis of a Key Intermediate for Darunavir

A crucial component of the HIV-1 protease inhibitor Darunavir is the bis-tetrahydrofuran derivative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. While not directly this compound, its synthesis often involves related chiral tetrahydrofuran intermediates and highlights the importance of this structural motif. A practical synthesis starts from monopotassium isocitrate.[2]

Synthetic Pathway to Darunavir Intermediate:

G start Monopotassium Isocitrate step1 Lactone Diacid Formation start->step1 Ion Exchange & Heat step2 Anhydride Formation step1->step2 TFAA step3 Amide Formation step2->step3 N-methylaniline step4 Reduction & Cyclization step3->step4 LiAlH4, Acidic Workup product (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol step4->product

Caption: Simplified synthesis of the Darunavir side chain from isocitrate.[2]

Summary of Yields for Darunavir Intermediate Synthesis:

StepProductYield (%)Reference
Lactone Diacid FormationLactone diacid98[2]
Anhydride FormationCyclic anhydride68[2]
Amide FormationN-methyl aniline amide80[3]
Reduction & Cyclization(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol55 (overall)[2]

Conclusion

This compound and its derivatives are indispensable chiral building blocks for the synthesis of complex, biologically active molecules. The protocols and data presented here provide a foundation for researchers to utilize these compounds in their synthetic endeavors, particularly in the development of novel therapeutics. The ability to access enantiomerically pure forms of this building block through methods like enzymatic resolution is key to producing stereochemically defined active pharmaceutical ingredients with improved efficacy and safety profiles.

References

Application Notes and Protocols: The Use of 2-(Tetrahydrofuran-3-yl)acetic Acid in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry.

Introduction: 2-(Tetrahydrofuran-3-yl)acetic acid is a valuable chiral building block in medicinal chemistry, primarily utilized for its rigid tetrahydrofuran (THF) scaffold. This scaffold is particularly effective as a P2 ligand in a variety of potent enzyme inhibitors, most notably in the development of HIV-1 protease inhibitors. The THF moiety is designed to maximize interactions, such as hydrogen bonding, with the backbone atoms of enzyme active sites.[1] This document provides a comprehensive overview of its application, including protocols for the synthesis of derivatives and their biological evaluation, with a focus on its role in developing novel antiviral agents.

Application in HIV-1 Protease Inhibitors

The tetrahydrofuran motif has been extensively explored in the design of HIV-1 protease inhibitors. It serves as a key component of the P2 ligand, which is crucial for binding to the S2 subsite of the HIV-1 protease active site. This "backbone binding concept" is a cornerstone of designing inhibitors that are potent against drug-resistant viral strains.[1] While various synthetic routes are employed to create substituted THF ligands, this compound provides a direct and versatile starting material for introducing this critical pharmacophore into inhibitor scaffolds.

Quantitative Data Summary:

The following table summarizes the enzymatic inhibitory activity (Ki) against wild-type HIV-1 protease and the antiviral activity (IC50) in MT-2 cells for a series of inhibitors incorporating substituted tetrahydrofuran P2 ligands, which are structurally related to derivatives of this compound.

Inhibitor IDP2 Ligand ModificationKi (nM) against HIV-1 ProteaseAntiviral IC50 (nM)
4a C-2(S) allyl and C-5(R) methyl substituted THF0.4Not Reported
23c C4-substituted bis-THF0.00292.4
35a Hexahydrofuropyranol-derived urethane0.00270.5
36 4-amino derivative of hexahydrofuropyranolNot ReportedNot Reported

Data compiled from Ghosh et al. and related publications.

Experimental Protocols

2.1. Synthesis of a 2-(Tetrahydrofuran-3-yl)acetamide-based HIV-1 Protease Inhibitor Intermediate

This protocol describes a representative synthesis of an intermediate where this compound is coupled to a core amine, a common step in the synthesis of many protease inhibitors.

Objective: To synthesize (S)-N-((2S,3R)-3-hydroxy-4-((4-methoxyphenyl)sulfonamido)-1-phenylbutan-2-yl)-2-(tetrahydrofuran-3-yl)acetamide.

Materials:

  • (S)-2-(Tetrahydrofuran-3-yl)acetic acid

  • (2S,3R)-3-amino-1-phenyl-2-butanol

  • 4-methoxyphenylsulfonyl chloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Sulfonamide Formation:

    • Dissolve (2S,3R)-3-amino-1-phenyl-2-butanol (1.0 eq) in DCM.

    • Add TEA (2.2 eq) and cool the mixture to 0 °C.

    • Add 4-methoxyphenylsulfonyl chloride (1.1 eq) portion-wise and stir the reaction at room temperature overnight.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide. Purify by silica gel chromatography.

  • Amide Coupling:

    • Dissolve (S)-2-(Tetrahydrofuran-3-yl)acetic acid (1.2 eq) in a mixture of DCM and DMF.

    • Add EDC (1.5 eq) and HOBt (1.5 eq) and stir for 15 minutes at 0 °C.

    • Add a solution of the sulfonamide from the previous step (1.0 eq) in DCM.

    • Add TEA (2.0 eq) and stir the reaction at room temperature overnight.

    • Dilute with DCM and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to yield the final compound.

2.2. HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a standard method to determine the inhibitory activity of synthesized compounds against recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate peptide

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Darunavir)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.

    • Dilute the recombinant HIV-1 protease in the assay buffer to the desired concentration.

    • Prepare the fluorogenic substrate in the assay buffer.

  • Assay Setup:

    • To the wells of the microplate, add 2 µL of the diluted inhibitor solutions (or DMSO for control).

    • Add 88 µL of the diluted HIV-1 protease solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

    • The Ki value can be determined using the Cheng-Prusoff equation.

2.3. Antiviral Activity Assay in MT-2 Cells

This protocol describes a cell-based assay to evaluate the ability of the synthesized compounds to inhibit HIV-1 replication.

Materials:

  • MT-2 human T-lymphoid cells

  • HIV-1 viral stock (e.g., HIV-1LAI)

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • Test compounds and reference inhibitor

  • 96-well microtiter plates

  • Reagent for determining cell viability (e.g., MTT)

Procedure:

  • Cell Preparation:

    • Culture MT-2 cells in complete medium.

    • On the day of the assay, seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the diluted compounds to the cells.

    • Infect the cells with the HIV-1 viral stock at a suitable multiplicity of infection (MOI).

    • Include uninfected cells and infected, untreated cells as controls.

  • Incubation and Measurement:

    • Incubate the plate at 37 °C in a 5% CO2 incubator for 4-5 days.

    • Add MTT reagent to each well and incubate for a further 4 hours.

    • Add solubilization buffer and read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration.

    • Determine the IC50 (the concentration that inhibits viral replication by 50%) and the CC50 (the concentration that causes 50% cytotoxicity) from the dose-response curves.

Visualizations

3.1. Signaling Pathway: HIV-1 Protease Inhibition

The following diagram illustrates the mechanism of action of HIV-1 protease and its inhibition by compounds derived from this compound.

HIV_Protease_Inhibition cluster_virus HIV-1 Virion Maturation cluster_products Functional Viral Proteins GagPol Gag-Pol Polyprotein Structural Structural Proteins (p24, p17) GagPol->Structural Enzymes Viral Enzymes (RT, IN) GagPol->Enzymes Protease HIV-1 Protease Protease->GagPol Cleavage MatureVirion Mature, Infectious Virion Protease->MatureVirion Enables Inhibitor THF-based Inhibitor (derived from this compound) Inhibitor->Protease Binding to Active Site ImmatureVirion Immature, Non-infectious Virion Inhibitor->ImmatureVirion Results in

Caption: Mechanism of HIV-1 Protease and its inhibition.

3.2. Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of novel HIV-1 protease inhibitors based on the this compound scaffold.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Coupling Amide Coupling with Inhibitor Scaffold Start->Coupling Modification Further Derivatization (e.g., Sulfonamide formation) Coupling->Modification Purification Purification & Characterization (Chromatography, NMR, MS) Modification->Purification EnzymeAssay HIV-1 Protease Enzyme Inhibition Assay (Determine Ki, IC50) Purification->EnzymeAssay AntiviralAssay Cell-based Antiviral Activity Assay (Determine IC50) Purification->AntiviralAssay Cytotoxicity Cytotoxicity Assay (Determine CC50) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR AntiviralAssay->SAR Cytotoxicity->SAR

Caption: Workflow for inhibitor synthesis and evaluation.

References

Application Notes and Protocols for 2-(Tetrahydrofuran-3-yl)acetic acid: Synthesis, Derivatization, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, synthetic protocols, and biological applications related to 2-(Tetrahydrofuran-3-yl)acetic acid and its derivatives. This document is intended to serve as a practical guide for laboratory work and to provide a foundation for further research and development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of a corresponding furan derivative. This method provides a reliable route to the saturated heterocyclic core.

Reaction Mechanism: Catalytic Hydrogenation

The catalytic hydrogenation of 2-(furan-3-yl)acetic acid proceeds via the addition of hydrogen across the double bonds of the furan ring in the presence of a metal catalyst, typically Palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst where hydrogen gas is adsorbed and then transferred to the furan ring.

Experimental Protocol: Catalytic Hydrogenation of 2-(Furan-3-yl)acetic acid

Materials:

  • 2-(Furan-3-yl)acetic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-(furan-3-yl)acetic acid in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% relative to the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm, or balloon pressure for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data for Synthesis
ParameterCatalytic Hydrogenation
Starting Material 2-(Furan-3-yl)acetic acid
Catalyst 10% Pd/C
Solvent Methanol or Ethanol
Hydrogen Pressure 1-5 atm
Temperature Room Temperature
Reaction Time 4-24 hours
Typical Yield >90%

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation dissolve Dissolve 2-(furan-3-yl)acetic acid in solvent add_catalyst Add 10% Pd/C catalyst dissolve->add_catalyst purge_inert Purge with N₂/Ar add_catalyst->purge_inert add_h2 Introduce H₂ gas purge_inert->add_h2 stir Stir at room temperature add_h2->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor vent Vent H₂ and purge with N₂/Ar monitor->vent filter Filter through Celite vent->filter concentrate Concentrate filtrate filter->concentrate purify Purify (optional) concentrate->purify final_product final_product purify->final_product This compound

Workflow for the synthesis of this compound.

Derivatization Reactions

The carboxylic acid moiety of this compound allows for a variety of derivatization reactions, most notably esterification and amidation, to produce a range of functionalized molecules for various applications, including drug development.

Esterification

Esterification is a common reaction to modify the carboxylic acid group, often to improve pharmacokinetic properties or to act as a protecting group. The Fischer-Speier esterification is a classical method for this transformation.

The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction proceeds through a series of equilibrium steps involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the methyl ester.

  • Purify by distillation or column chromatography if necessary.

Amidation

Amidation is a crucial reaction for the synthesis of a wide range of biologically active molecules, including many pharmaceuticals. This can be achieved by activating the carboxylic acid with a coupling agent followed by reaction with an amine.

Amidation often requires the activation of the carboxylic acid to form a more reactive intermediate. Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are commonly used. The activated acid is then susceptible to nucleophilic attack by an amine to form the amide bond.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Dilute hydrochloric acid (1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Add benzylamine (1.0-1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Quantitative Data for Derivatization Reactions
ReactionReagentsSolventReaction TimeTypical Yield
Esterification Methanol, H₂SO₄ (cat.)Methanol2-6 hours70-90%
Amidation Benzylamine, EDC, HOBtDCM or DMF4-12 hours75-95%

Biological Relevance and Signaling Pathways

Derivatives of the tetrahydrofuran motif are of significant interest in drug development. Notably, several HIV-1 protease inhibitors incorporate tetrahydrofuran-based structures.[1]

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins required for viral maturation. Inhibitors containing a tetrahydrofuran moiety can act as transition-state analogs, binding to the active site of the protease and preventing its function. This disruption of the viral life cycle results in the production of immature, non-infectious viral particles.

Downstream Signaling Effects

The inhibition of HIV-1 protease has profound effects on the virus. Beyond the direct blockage of viral maturation, some protease inhibitors have been shown to have off-target effects on host cell signaling pathways. For instance, the HIV-1 protease inhibitor nelfinavir can inhibit the 20S proteasome in host cells.[2] This leads to an accumulation of misfolded proteins and activation of the unfolded protein response (UPR).[2] The UPR, in turn, can activate protein phosphatases like PP1 and PP2, which can dephosphorylate and inactivate components of the MAPK signaling pathway, ultimately leading to a reduction in inflammation.[2]

G cluster_virus HIV-1 Life Cycle cluster_host Host Cell polyprotein Gag-Pol Polyprotein protease HIV-1 Protease polyprotein->protease Cleavage maturation Viral Maturation protease->maturation virion Infectious Virion maturation->virion proteasome 20S Proteasome mapk MAPK Signaling (Inflammation) proteasome->mapk Activation inhibitor Tetrahydrofuran-based Protease Inhibitor inhibitor->protease Inhibition inhibitor->proteasome Off-target Inhibition

Mechanism of action of tetrahydrofuran-based HIV-1 protease inhibitors.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(Tetrahydrofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the multi-kilogram scale synthesis of 2-(Tetrahydrofuran-3-yl)acetic acid, a valuable building block in pharmaceutical and chemical industries. The described synthetic route is a robust three-step process designed for scalability, safety, and efficiency.

Synthetic Strategy Overview

The synthesis commences with the acid-catalyzed cyclization of 1,2,4-trihydroxybutane to yield 3-hydroxytetrahydrofuran. This intermediate is then oxidized to 3-oxotetrahydrofuran using a scalable and safe oxidation protocol. The final steps involve a Horner-Wadsworth-Emmons reaction to introduce the acetic acid side chain precursor, followed by hydrogenation and hydrolysis to afford the target compound.

Synthesis_Pathway A 1,2,4-Trihydroxybutane B 3-Hydroxytetrahydrofuran A->B  Acid-catalyzed  Cyclization C 3-Oxotetrahydrofuran B->C  Oxidation  (TEMPO/TCCA) D Ethyl (tetrahydrofuran-3-ylidene)acetate C->D  Horner-Wadsworth-Emmons  Reaction E Ethyl 2-(tetrahydrofuran-3-yl)acetate D->E  Hydrogenation  (Pd/C, H2) F This compound E->F  Hydrolysis  

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxytetrahydrofuran

This procedure details the acid-catalyzed cyclization of 1,2,4-trihydroxybutane.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
1,2,4-Trihydroxybutane3266-63-5106.12
p-Toluenesulfonic acid monohydrate6192-52-5190.22

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, charge 1,2,4-trihydroxybutane (1.00 kg, 9.42 mol).

  • Add p-toluenesulfonic acid monohydrate (18.0 g, 0.095 mol).

  • Heat the mixture to 160-180 °C under atmospheric pressure.

  • Water will begin to distill off. Continue heating until the theoretical amount of water has been collected.

  • Cool the reaction mixture to below 100 °C.

  • Purify the crude 3-hydroxytetrahydrofuran by vacuum distillation.

Quantitative Data:

ParameterValue
Starting Scale1.00 kg
Typical Yield85-92%
Purity (GC)>98%
Boiling Point80-82 °C at 15 mmHg
Step 2: Oxidation to 3-Oxotetrahydrofuran

This protocol describes a scalable oxidation of 3-hydroxytetrahydrofuran using TEMPO and trichloroisocyanuric acid (TCCA).

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
3-Hydroxytetrahydrofuran453-20-388.11
Dichloromethane (DCM)75-09-284.93
TEMPO2564-83-2156.25
Trichloroisocyanuric acid (TCCA)87-90-1232.41
Saturated aq. NaHCO₃ solution--
Saturated aq. Na₂S₂O₃ solution--

Procedure:

  • In a reactor, charge 3-hydroxytetrahydrofuran (1.00 kg, 11.35 mol) and dichloromethane (10 L).

  • Add TEMPO (17.7 g, 0.11 mol).

  • Cool the mixture to 0-5 °C.

  • Slowly add TCCA (2.64 kg, 11.35 mol) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-oxotetrahydrofuran.

  • The crude product can be purified by vacuum distillation.

Quantitative Data:

ParameterValue
Starting Scale1.00 kg
Typical Yield90-95%
Purity (GC)>97%
Boiling Point65-67 °C at 20 mmHg
Step 3: Synthesis of this compound

This three-part protocol involves a Horner-Wadsworth-Emmons reaction, hydrogenation, and final hydrolysis.

Part A: Horner-Wadsworth-Emmons Reaction

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
Triethyl phosphonoacetate867-13-0224.16
Sodium hydride (60% in oil)7646-69-724.00
Tetrahydrofuran (THF), anhydrous109-99-972.11
3-Oxotetrahydrofuran22929-54-086.09

Procedure:

  • To a reactor containing anhydrous THF (8 L), carefully add sodium hydride (60% dispersion in mineral oil, 0.48 kg, 12.0 mol) under a nitrogen atmosphere.

  • Cool the suspension to 0-5 °C.

  • Slowly add triethyl phosphonoacetate (2.69 kg, 12.0 mol) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0-5 °C.

  • Add a solution of 3-oxotetrahydrofuran (0.86 kg, 10.0 mol) in anhydrous THF (2 L) dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl (tetrahydrofuran-3-ylidene)acetate.

Part B: Hydrogenation

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
Ethyl (tetrahydrofuran-3-ylidene)acetate6323-23-5156.18
Ethanol64-17-546.07
Palladium on Carbon (10% Pd/C)7440-05-3-
Hydrogen gas1333-74-02.02

Procedure:

  • Dissolve the crude ethyl (tetrahydrofuran-3-ylidene)acetate from the previous step in ethanol (10 L).

  • Carefully add 10% Pd/C (50% wet, 100 g).

  • Pressurize the reactor with hydrogen gas (50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by GC for the disappearance of the starting material.

  • Upon completion, carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to yield crude ethyl 2-(tetrahydrofuran-3-yl)acetate.

Part C: Hydrolysis

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
Ethyl 2-(tetrahydrofuran-3-yl)acetate138498-96-1158.20
Sodium hydroxide1310-73-240.00
Water7732-18-518.02
Hydrochloric acid (concentrated)7647-01-036.46

Procedure:

  • Dissolve the crude ethyl 2-(tetrahydrofuran-3-yl)acetate in a mixture of ethanol (5 L) and water (5 L).

  • Add sodium hydroxide pellets (0.60 kg, 15.0 mol) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or GC for the disappearance of the ester.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • The final product can be further purified by vacuum distillation or recrystallization if necessary.

Quantitative Data for Step 3 (Overall):

ParameterValue
Starting Scale0.86 kg of 3-oxotetrahydrofuran
Typical Yield70-80% (over 3 parts)
Purity (HPLC)>98%
Melting PointNot applicable (liquid)
Boiling Point135-138 °C at 10 mmHg

Workflow Diagram

Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Oxidation cluster_step3 Step 3: HWE, Hydrogenation & Hydrolysis s1_react Charge 1,2,4-Trihydroxybutane and p-TsOH s1_heat Heat to 160-180 °C s1_react->s1_heat s1_distill Distill off water s1_heat->s1_distill s1_purify Vacuum Distillation s1_distill->s1_purify s2_react Charge 3-Hydroxytetrahydrofuran, DCM, and TEMPO s1_purify->s2_react 3-Hydroxytetrahydrofuran s2_cool Cool to 0-5 °C s2_react->s2_cool s2_add Add TCCA s2_cool->s2_add s2_workup Aqueous Workup s2_add->s2_workup s2_purify Vacuum Distillation s2_workup->s2_purify s3a_hwe Horner-Wadsworth-Emmons Reaction s2_purify->s3a_hwe 3-Oxotetrahydrofuran s3b_hydrog Hydrogenation (Pd/C, H₂) s3a_hwe->s3b_hydrog s3c_hydroly Ester Hydrolysis s3b_hydrog->s3c_hydroly s3_purify Final Purification s3c_hydroly->s3_purify F F s3_purify->F Final Product

Caption: Detailed workflow for the scale-up synthesis of this compound.

Application Notes & Protocols: Analytical Methods for 2-(Tetrahydrofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydrofuran-3-yl)acetic acid is a heterocyclic compound of interest in pharmaceutical and chemical research due to its potential as a building block in the synthesis of various bioactive molecules. Accurate and reliable analytical methods are crucial for its quantification, impurity profiling, and characterization in different matrices. This document provides detailed application notes and experimental protocols for the analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

I. Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound. The choice between HPLC and GC often depends on the sample matrix, volatility of the analyte, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of polar, non-volatile compounds like carboxylic acids. A reversed-phase method is generally suitable for this compound.

Data Presentation: Representative HPLC Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 95% A / 5% B, hold for 2 minLinear gradient to 50% A / 50% B over 10 minHold at 50% A / 50% B for 2 minReturn to initial conditions over 1 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Expected Retention Time 5 - 8 minutes (approximate)

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 1:1 mixture of water and acetonitrile to a final volume of 10 mL to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Chiral Separation:

For the separation of enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for separating chiral carboxylic acids.[1]

Data Presentation: Representative Chiral HPLC Parameters

ParameterCondition
Column Chiral Stationary Phase (e.g., Chiralcel OD-H)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector UV at 220 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, derivatization is necessary for GC-MS analysis. Esterification is a common derivatization technique.

Experimental Protocol: GC-MS Analysis with Derivatization

  • Derivatization (Esterification with BF3-Methanol):

    • To approximately 1 mg of the dried sample containing this compound in a vial, add 1 mL of 14% boron trifluoride in methanol.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.

    • Allow the layers to separate and carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial for GC-MS analysis.

Data Presentation: Representative GC-MS Parameters

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial temperature 60 °C, hold for 2 minRamp at 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

II. Spectroscopic Methods

Spectroscopic methods are invaluable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Note: These are predicted values based on the analysis of similar structures. Actual chemical shifts may vary.

¹H NMR Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 12.0broad singlet
THF-H2, H53.6 - 4.0multiplet
THF-H32.4 - 2.8multiplet
-CH₂-COOH2.3 - 2.6doublet
THF-H41.8 - 2.2multiplet
¹³C NMR Chemical Shift (δ, ppm)
C=O175 - 180
THF-C2, C567 - 72
-CH₂-COOH40 - 45
THF-C335 - 40
THF-C430 - 35

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra using a standard pulse program.

    • Acquire ¹³C NMR spectra with proton decoupling.

    • For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Data Presentation: Expected Mass Spectrometry Fragmentation

Ionm/z (predicted)Description
[M-H]⁻129Molecular ion (negative ion mode)
[M-H₂O]⁺112Loss of water
[M-COOH]⁺85Loss of the carboxyl group
C₄H₇O⁺71Fragment from the tetrahydrofuran ring

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

  • Analysis: Acquire mass spectra in both positive and negative ion modes using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

III. Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Bulk Sample or Formulation Dissolution Dissolution & Filtration Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC / Chiral HPLC Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry (Direct Infusion) Dissolution->MS GCMS GC-MS Derivatization->GCMS Quantification Quantification & Purity HPLC->Quantification EnantiomericPurity Enantiomeric Purity HPLC->EnantiomericPurity GCMS->Quantification Structure Structural Elucidation NMR->Structure MS->Structure Report Final Report Quantification->Report Structure->Report EnantiomericPurity->Report

Caption: General analytical workflow for this compound.

IV. Logical Relationship of Analytical Methods

The selection of an analytical method is guided by the specific research question. The following diagram illustrates the logical relationship between the analytical goals and the appropriate techniques.

Method_Selection cluster_goal Analytical Goal cluster_primary Primary Method cluster_confirmatory Confirmatory Method Goal_Quant Quantification HPLC_UV HPLC-UV Goal_Quant->HPLC_UV GC_MS_Deriv GC-MS (with derivatization) Goal_Quant->GC_MS_Deriv Goal_ID Identification & Structural Confirmation NMR_Spec NMR Spectroscopy Goal_ID->NMR_Spec HRMS High-Resolution MS Goal_ID->HRMS Goal_Chiral Enantiomeric Separation Chiral_HPLC Chiral HPLC Goal_Chiral->Chiral_HPLC LC_MS LC-MS HPLC_UV->LC_MS Confirmatory GC_MS_Deriv->LC_MS Confirmatory NMR_Spec->HRMS Complementary

Caption: Logical guide for selecting analytical methods.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Tetrahydrofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Tetrahydrofuran-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques for this compound, a carboxylic acid, include:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic target compound from neutral or basic impurities.[1][2] The carboxylic acid is converted to its salt to move it into an aqueous layer, leaving organic impurities behind. The process is then reversed to recover the purified acid.[2]

  • Recrystallization: If the compound is a solid at room temperature, recrystallization is a powerful technique for achieving high purity.[3][4] This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, forming pure crystals.[5]

  • Column Chromatography: For separating mixtures with components of similar polarity, silica gel column chromatography can be employed.

  • Vacuum Distillation: As this compound is a liquid at room temperature with a high boiling point, vacuum distillation can be used for purification, provided the compound is thermally stable.[1][6]

Q2: What are the known physical and chemical properties of this compound?

A2: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[7]
Molecular Weight 130.14 g/mol [7]
Physical Form Liquid or Solid-Liquid Mixture[6]
Boiling Point 271.4 °C at 760 mmHg[6]
Storage Temperature 2-8 °C, Sealed in dry conditions[8][9]

Q3: What are potential impurities from the synthesis of this compound?

A3: Impurities can vary based on the synthetic route. For instance, if synthesized via oxidation of 2-(Tetrahydrofuran-3-yl)ethanol, impurities could include the starting alcohol or over-oxidation byproducts. If prepared through hydrogenation of a furan precursor, you might find residual starting material or incompletely hydrogenated intermediates.[10] Neutral and basic organic compounds are also common process-related impurities.[1][2]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of this compound.

Issue 1: Low yield after acid-base extraction.

Potential Cause:

  • Incorrect pH: The pH of the aqueous phase may not be optimal for partitioning the carboxylic acid. To extract the acid into the aqueous layer as its carboxylate salt, the pH should be at least 2-3 units above its pKa. To recover the acid into an organic layer, the pH should be at least 2-3 units below its pKa.[11]

  • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of stable emulsions, trapping the product between the two phases.

  • Insufficient Extractions: A single extraction may not be sufficient to transfer all of the product from one phase to another.

Recommended Solutions:

  • pH Adjustment: Carefully monitor and adjust the pH using a pH meter or pH paper during both the basification and acidification steps.

  • Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) or gently swirl rather than vigorously shake the separatory funnel. In difficult cases, filtering the mixture through a pad of Celite can help break the emulsion.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.

Diagram: Troubleshooting Low Yield in Acid-Base Extraction

start Low Yield After Acid-Base Extraction cause1 Incorrect pH? start->cause1 cause2 Emulsion Formed? start->cause2 cause3 Insufficient Extractions? start->cause3 cause1->cause2 No solution1 Adjust pH: - Aqueous layer pH > pKa + 2 for salt formation - Aqueous layer pH < pKa - 2 for acid recovery cause1->solution1 Yes cause2->cause3 No solution2 Break Emulsion: - Add brine (NaCl solution) - Gently swirl instead of shaking - Filter through Celite cause2->solution2 Yes solution3 Perform Multiple Extractions: - Use smaller solvent volumes - Repeat extraction 2-3 times cause3->solution3 Yes

Caption: A logical workflow to diagnose and resolve low yields during acid-base extraction.

Issue 2: The compound oils out or fails to crystallize during recrystallization.

Potential Cause:

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, even at low temperatures, or not a good enough solvent, even at high temperatures. The ideal solvent dissolves the compound when hot but not when cold.[12]

  • Cooling Too Rapidly: Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals.[5]

  • High Impurity Level: A high concentration of impurities can inhibit crystal formation.

  • Solution Too Concentrated or Too Dilute: If the solution is supersaturated, it may oil out. If it is too dilute, crystallization may not occur.

Recommended Solutions:

  • Solvent Screening: Test a variety of solvents or solvent mixtures. Common choices for polar molecules include ethanol, water, or mixtures like hexane/ethyl acetate.[13]

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.[5]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[11][12]

  • Adjust Concentration: If the solution oils out, add more hot solvent to dissolve the oil and attempt to cool again. If no crystals form, evaporate some of the solvent to increase the concentration.

Issue 3: The final product has a persistent color.

Potential Cause:

  • Colored Impurities: The crude product may contain highly colored organic impurities that are not removed by the primary purification method.

  • Oxidation: The compound or impurities may have oxidized during the purification process.

Recommended Solutions:

  • Activated Carbon Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities.[11][14] Be cautious, as charcoal can also adsorb the desired product. Use it sparingly and perform a hot filtration to remove it.[14]

  • Alternative Purification: If recrystallization fails to remove the color, an alternative method like column chromatography may be necessary.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. This will convert the carboxylic acid into its sodium salt, which is soluble in the aqueous layer.[2]

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (pH < 2). The carboxylate salt will be protonated back to the carboxylic acid, which may precipitate or form an oil.[2]

  • Re-extraction: Extract the acidified aqueous solution with a fresh organic solvent (e.g., diethyl ether or ethyl acetate) 2-3 times to recover the purified carboxylic acid.[11]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[2]

Diagram: Experimental Workflow for Acid-Base Extraction

cluster_start Step 1: Dissolution & Basification cluster_separation Step 2: Phase Separation cluster_recovery Step 3: Recovery of Acid cluster_final Step 4: Final Processing start Crude Product in Organic Solvent extract1 Extract with aq. NaHCO₃ start->extract1 sep Separate Layers extract1->sep aqueous Aqueous Layer (contains carboxylate salt) sep->aqueous organic Organic Layer (contains neutral impurities) sep->organic acidify Acidify Aqueous Layer (e.g., with HCl to pH < 2) aqueous->acidify extract2 Extract with Fresh Organic Solvent acidify->extract2 dry Dry Organic Layer (e.g., with MgSO₄) extract2->dry concentrate Concentrate in vacuo dry->concentrate final_product Purified Product concentrate->final_product

Caption: A step-by-step workflow for the purification of this compound via acid-base extraction.

Protocol 2: Purification by Recrystallization

(This protocol is applicable if the compound can be solidified or is a solid at room temperature.)

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves.[14]

  • Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Tetrahydrofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Tetrahydrofuran-3-yl)acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two prevalent synthetic strategies for this compound and its derivatives are:

  • Cyclization followed by Hydrogenation and Hydrolysis: This multi-step approach involves the construction of the tetrahydrofuran ring system from acyclic precursors, followed by reduction of an exocyclic double bond and subsequent hydrolysis of an ester to yield the final carboxylic acid.

  • Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol: A more direct, one-step method involves the oxidation of the corresponding primary alcohol to the carboxylic acid. This route is often high-yielding but is dependent on the availability of the starting alcohol.[1]

Q2: What are the key considerations for choosing a synthetic route?

A2: The choice between the available synthetic routes depends on several factors, including:

  • Starting Material Availability and Cost: The oxidation route is more direct but relies on the commercial availability of 2-(Tetrahydrofuran-3-yl)ethanol. The cyclization route utilizes more readily available starting materials like acetoacetate esters and dihalobutanes.[1]

  • Desired Scale of Synthesis: For large-scale production, the efficiency and atom economy of the chosen route are critical. A one-step oxidation may be preferable if the starting material is accessible.

  • Tolerance for Multi-Step Procedures: The cyclization/hydrogenation/hydrolysis sequence involves multiple transformations and purification steps, which may not be ideal for all applications.[1]

Troubleshooting Guides

Low or No Product Yield

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from various factors depending on the synthetic step. Here are some common issues and solutions:

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the starting material is fully consumed. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more reagent.

  • Product Loss During Work-up: Your product may be partially soluble in the aqueous layer during extraction. It is advisable to check the aqueous layer for your product before discarding it. Additionally, the product might be volatile, so check the solvent in the rotovap trap. If a filtration step was performed, the product could be adsorbed onto the filtration media.[1]

  • Catalyst Inactivity (for hydrogenation): The hydrogenation catalyst (e.g., Palladium on carbon) may be old or inactive. Using a fresh batch of catalyst is recommended. Catalyst poisoning by impurities in the starting material or solvent can also halt the reaction.[2]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. See the "Byproduct Formation" section for more details.

Byproduct Formation

Q4: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?

A4: Byproduct formation is a common challenge. Here are some potential side reactions and mitigation strategies for different synthetic routes:

  • During Cyclization: In the formation of the tetrahydrofuran ring via cyclization of a dicarbonyl dianion, side reactions can occur. To minimize these, ensure strictly anhydrous conditions and precise temperature control, especially during the formation of the dianion with strong bases like Lithium Diisopropylamide (LDA).[1]

  • During Hydrogenation: In the catalytic hydrogenation of a furan or dihydrofuran precursor, over-reduction or ring-opening can occur. To avoid this, carefully select the catalyst and optimize the reaction conditions (temperature, pressure). For instance, lower temperatures can often reduce the rate of hydrogenolysis relative to hydrogenation.[3]

  • During Oxidation: When oxidizing 2-(Tetrahydrofuran-3-yl)ethanol, the tetrahydrofuran ring itself can be susceptible to oxidation, potentially leading to lactone formation. Using a selective oxidant for primary alcohols and carefully controlling the reaction temperature can help mitigate this.

Purification Challenges

Q5: I am having difficulty purifying the final product. What are some common issues and solutions?

A5: Purification of this compound can be challenging due to its physical properties and potential impurities.

  • Formation of Closely Boiling Impurities: If byproducts have boiling points similar to your product, purification by distillation can be difficult. In such cases, column chromatography on silica gel may be a more effective purification method.

  • Product Instability: The product may be sensitive to high temperatures. If using distillation, it is advisable to perform it under reduced pressure to lower the boiling point and minimize thermal degradation.

  • Residual Solvents: Solvents like tetrahydrofuran (THF) used during the reaction or work-up can be difficult to remove completely. High vacuum drying or azeotropic distillation with a suitable solvent may be necessary.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-(Tetrahydrofuran-yl)acetic Acid Derivatives

ParameterRoute 1: Cyclization, Hydrogenation & HydrolysisRoute 2: Oxidation of 2-(Tetrahydrofuran-2-yl)ethanol
Starting Materials Ethyl acetoacetate, 1,4-dibromobutane2-(Tetrahydrofuran-2-yl)ethanol
Key Intermediates Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate, Methyl 2-(tetrahydrofuran-2-yl)acetateNot applicable (one-pot reaction)
Overall Yield ~70-75% (estimated over three steps)Up to 95%[1]
Number of Steps 31
Reagents & Conditions 1. LDA, THF, -78°C to 20°C2. Pd/C, H₂, MeOH, 20°C3. LiOH, THF/H₂OTEMPO, NaBr, NaOCl, NaHCO₃, CH₂Cl₂, H₂O, 0°C to RT
Advantages Utilizes readily available starting materials.High-yielding, one-step process. Mild reaction conditions.
Disadvantages Multi-step synthesis with moderate overall yield. Requires handling of strong bases and hydrogenation equipment.Relies on the availability and cost of the starting alcohol.

Table 2: Troubleshooting Guide for Catalytic Hydrogenation

IssuePotential CauseRecommended Solution
Slow or Incomplete Reaction Inactive catalystUse a fresh batch of catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2]
Catalyst poisoningPurify the starting material to remove potential catalyst poisons (e.g., sulfur or nitrogen compounds).
Insufficient hydrogen pressureFor challenging substrates, increasing the hydrogen pressure using a high-pressure reactor may be necessary.[4]
Low Selectivity (Ring Opening) Harsh reaction conditionsOptimize the reaction temperature and pressure. Lower temperatures often favor hydrogenation over hydrogenolysis.
Acidic conditionsIf the substrate is an acid, consider protecting the carboxylic acid group as an ester, which is less prone to promoting ring-opening on some catalyst surfaces.

Experimental Protocols

Protocol 1: Synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid via Cyclization, Hydrogenation, and Hydrolysis

This protocol is adapted from a general procedure for the synthesis of related compounds.[1]

Step 1: Synthesis of Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate

  • To a solution of diisopropylamine in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, add n-butyllithium dropwise and stir for 30 minutes.

  • Cool the solution to -78°C and slowly add ethyl acetoacetate. Stir for 1 hour at this temperature.

  • Add 1,4-dibromobutane, allow the reaction mixture to warm to room temperature, and stir for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ethyl ester, which is then transesterified to the methyl ester using standard methods (e.g., refluxing in methanol with a catalytic amount of acid).

Step 2: Synthesis of Methyl 2-(tetrahydrofuran-2-yl)acetate

  • Dissolve Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 48 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. A yield of up to 97% has been reported for this step.[1]

Step 3: Synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid

  • Dissolve Methyl 2-(tetrahydrofuran-2-yl)acetate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(tetrahydrofuran-2-yl)acetic acid.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: Cyclization, Hydrogenation & Hydrolysis cluster_route2 Route 2: Oxidation A Ethyl Acetoacetate + 1,4-Dibromobutane B Cyclization (LDA, THF, -78°C) A->B C Methyl (2E)-2-(dihydrofuran- 2-ylidene)acetate B->C D Hydrogenation (H₂, Pd/C, MeOH) C->D E Methyl 2-(tetrahydrofuran- 2-yl)acetate D->E F Hydrolysis (LiOH, THF/H₂O) E->F G 2-(Tetrahydrofuran-2-yl)acetic acid F->G H 2-(Tetrahydrofuran-2-yl)ethanol I Oxidation (TEMPO, NaOCl) H->I J 2-(Tetrahydrofuran-2-yl)acetic acid I->J

Caption: Synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid.

troubleshooting_hydrogenation Start Hydrogenation Stalled or Incomplete? Catalyst Check Catalyst Activity Start->Catalyst Yes Purity Assess Starting Material Purity Start->Purity Yes Conditions Evaluate Reaction Conditions Start->Conditions Yes FreshCatalyst Use Fresh Catalyst Catalyst->FreshCatalyst PurifySM Purify Starting Material Purity->PurifySM IncreasePressure Increase H₂ Pressure Conditions->IncreasePressure IncreaseTemp Increase Temperature (with caution) Conditions->IncreaseTemp ChangeSolvent Change Solvent Conditions->ChangeSolvent

Caption: Troubleshooting workflow for catalytic hydrogenation.

References

Technical Support Center: Synthesis of 2-(Tetrahydrofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Tetrahydrofuran-3-yl)acetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and versatile method for synthesizing this compound is the malonic ester synthesis.[1][2][3] This approach involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable 3-substituted tetrahydrofuran electrophile (e.g., 3-bromotetrahydrofuran), followed by hydrolysis and decarboxylation. Another potential route involves the oxidation of 3-(2-hydroxyethyl)tetrahydrofuran, though this can be prone to side reactions involving the tetrahydrofuran ring.

Q2: What is the major side reaction to be aware of during the malonic ester synthesis of this compound?

A2: The primary side reaction in the malonic ester synthesis is dialkylation, where the enolate of the malonic ester reacts with two molecules of the alkylating agent.[4] This leads to the formation of a disubstituted malonic ester, which, after hydrolysis and decarboxylation, results in an undesired byproduct and reduces the yield of the target monosubstituted acetic acid. Using an excess of the malonic ester can help to minimize this side reaction.[4]

Q3: I am seeing an amide impurity in my final product after hydrolysis. What is the likely cause?

A3: If your synthesis proceeds through a nitrile intermediate (e.g., hydrolysis of 3-(cyanomethyl)tetrahydrofuran), the presence of an amide impurity, 2-(Tetrahydrofuran-3-yl)acetamide, indicates incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-step process, with the amide being a stable intermediate. To drive the reaction to completion, more forcing conditions such as higher concentrations of acid or base, elevated temperatures, or longer reaction times may be necessary.

Q4: Are there any specific safety precautions I should take when working with tetrahydrofuran (THF) and its derivatives?

A4: Tetrahydrofuran is a volatile and flammable solvent. It can also form explosive peroxides upon prolonged exposure to air and light. Therefore, it should be handled in a well-ventilated fume hood, away from ignition sources. When using THF as a solvent, it is crucial to use a freshly distilled or inhibitor-stabilized grade to minimize the risk of peroxide formation. Always refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Troubleshooting Guides

Guide 1: Low Yield in Malonic Ester Alkylation Step

Problem: The yield of the alkylated malonic ester is significantly lower than expected.

Potential Cause Troubleshooting/Optimization Strategy
Incomplete enolate formation Ensure the base used (e.g., sodium ethoxide) is fresh and anhydrous. The reaction should be carried out under strictly anhydrous conditions to prevent quenching of the enolate.
Inefficient alkylation The alkylating agent, 3-halotetrahydrofuran, may be unreactive or volatile. Consider using a more reactive halide (I > Br > Cl). Ensure the reaction temperature and time are optimized.
Dialkylation Use a molar excess of the malonic ester relative to the 3-halotetrahydrofuran to favor monoalkylation.[4]
Side reactions of the alkylating agent The 3-halotetrahydrofuran may undergo elimination or other side reactions. Ensure the reaction temperature is controlled.
Guide 2: Incomplete Hydrolysis and Decarboxylation

Problem: The final product is contaminated with the intermediate diester or the dicarboxylic acid.

Potential Cause Troubleshooting/Optimization Strategy
Incomplete ester hydrolysis Increase the concentration of the acid or base used for hydrolysis. Extend the reaction time or increase the temperature. Saponification with a strong base (e.g., NaOH or KOH) followed by acidification is generally effective.
Incomplete decarboxylation Ensure the reaction is heated to a sufficiently high temperature for a long enough duration to drive off CO2. The temperature required can vary depending on the specific substrate. Monitoring the reaction by TLC or 1H NMR can confirm the disappearance of the dicarboxylic acid intermediate.
Guide 3: Formation of Oxidation Byproducts

Problem: During the synthesis via oxidation of 3-(2-hydroxyethyl)tetrahydrofuran, significant byproducts are observed.

Potential Cause Troubleshooting/Optimization Strategy
Oxidation of the THF ring The carbon atoms adjacent to the ether oxygen in the tetrahydrofuran ring are susceptible to oxidation, which can lead to ring-opening or the formation of lactones (e.g., γ-butyrolactone derivatives).[5]
Over-oxidation The primary alcohol can be over-oxidized. Use a stoichiometric amount of a mild oxidizing agent selective for primary alcohols.
Incomplete oxidation Unreacted starting material remains. Ensure a sufficient amount of the oxidizing agent is used and that the reaction goes to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

This protocol is a representative procedure based on the principles of the malonic ester synthesis.

Step 1: Alkylation of Diethyl Malonate

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • Add diethyl malonate dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add 3-bromotetrahydrofuran dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(tetrahydrofuran-3-yl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl 2-(tetrahydrofuran-3-yl)malonate, add an excess of a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the esters.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.

  • Heat the acidified mixture to reflux for 4-8 hours to effect decarboxylation. The evolution of CO2 should be observed.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

Synthesis_Pathway A Diethyl Malonate C Diethyl 2-(tetrahydrofuran-3-yl)malonate A->C 1. NaOEt, EtOH 2. (B) B 3-Bromotetrahydrofuran B->C D 2-(Tetrahydrofuran-3-yl)malonic acid C->D H3O+, Δ F Diethyl 2,2-bis(tetrahydrofuran-3-yl)malonate (Dialkylation Side Product) C->F Excess (B) E This compound D->E - CO2 Troubleshooting_Workflow Start Low Yield of Final Product CheckAlkylation Analyze Alkylation Step Intermediate Start->CheckAlkylation CheckHydrolysis Analyze Hydrolysis/ Decarboxylation Step CheckAlkylation->CheckHydrolysis No Dialkylation Significant Dialkylation Product Observed? CheckAlkylation->Dialkylation Yes IncompleteHydrolysis Diester or Dicarboxylic Acid Present? CheckHydrolysis->IncompleteHydrolysis IncompleteReaction Unreacted Starting Material? Dialkylation->IncompleteReaction No OptimizeAlkylation Optimize Alkylation: - Use excess malonic ester - Check reagent quality - Adjust T/time Dialkylation->OptimizeAlkylation Yes IncompleteReaction->CheckHydrolysis No IncompleteReaction->OptimizeAlkylation Yes OptimizeHydrolysis Optimize Hydrolysis/ Decarboxylation: - Increase [H+]/[OH-] - Increase T/time IncompleteHydrolysis->OptimizeHydrolysis Yes End Yield Improved IncompleteHydrolysis->End No OptimizeAlkylation->End OptimizeHydrolysis->End

References

Technical Support Center: Synthesis of 2-(Tetrahydrofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(Tetrahydrofuran-3-yl)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound are:

  • Route 1: Hydrogenation of an unsaturated precursor. This typically involves the synthesis of (4,5-dihydro-3(2H)-furylidene)acetic acid from 3-oxotetrahydrofuran, followed by catalytic hydrogenation to saturate the double bond.[1]

  • Route 2: Acid-catalyzed cyclization. This route involves the intramolecular cyclization of a suitable 4-hydroxybutanoic acid derivative to form the tetrahydrofuran ring.[1]

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the availability of starting materials, desired scale, and equipment. Route 1 is often favored due to the commercial availability of precursors to 3-oxotetrahydrofuran. Route 2 can be effective if a suitably substituted hydroxy acid is readily accessible.

Q3: What kind of yields can be expected?

A3: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. The hydrogenation step in Route 1 is generally high-yielding, often exceeding 90%. The yield of the precursor synthesis in Route 1 can be more variable.

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved by column chromatography on silica gel or by recrystallization. The choice of solvent for recrystallization will depend on the impurities present.

Troubleshooting Guides

Route 1: Hydrogenation of (4,5-dihydro-3(2H)-furylidene)acetic Acid

Problem 1: Low or no conversion during the synthesis of the precursor, (4,5-dihydro-3(2H)-furylidene)acetic acid, via the Wittig or Horner-Wadsworth-Emmons reaction.

  • Possible Cause A: Inactive Ylide/Phosphonate Reagent. The phosphonium ylide (Wittig) or phosphonate carbanion (HWE) is moisture-sensitive and can decompose if not prepared and handled under inert, anhydrous conditions.

  • Solution A: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, anhydrous solvents.

  • Possible Cause B: Weak Base. The base used to deprotonate the phosphonium salt or phosphonate ester may not be strong enough.

  • Solution B: For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are necessary. For stabilized phosphonates in the HWE reaction, bases like sodium ethoxide or potassium tert-butoxide are typically sufficient.

  • Possible Cause C: Steric Hindrance. The carbonyl group of 3-oxotetrahydrofuran or the ylide itself may be sterically hindered, slowing down the reaction.

  • Solution C: Consider using a less sterically hindered phosphonate reagent in a Horner-Wadsworth-Emmons reaction, which is often less sensitive to steric effects than the Wittig reaction.

Problem 2: Low yield during the catalytic hydrogenation of (4,5-dihydro-3(2H)-furylidene)acetic acid.

  • Possible Cause A: Catalyst Poisoning. Impurities in the substrate, solvent, or from previous reaction steps (e.g., sulfur-containing compounds) can poison the palladium catalyst.

  • Solution A: Purify the (4,5-dihydro-3(2H)-furylidene)acetic acid intermediate before hydrogenation. Ensure high-purity solvents and hydrogen gas are used.

  • Possible Cause B: Inactive Catalyst. The palladium on carbon (Pd/C) catalyst may be old or have reduced activity.

  • Solution B: Use a fresh batch of catalyst. For certain substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[2]

  • Possible Cause C: Incomplete Reaction. The reaction time, temperature, or hydrogen pressure may be insufficient for complete conversion.

  • Solution C: Increase the reaction time and/or hydrogen pressure. Gentle heating may also improve the reaction rate, but should be done cautiously to avoid side reactions.

Problem 3: Formation of side products during hydrogenation.

  • Possible Cause A: Hydrogenolysis. Over-reduction can lead to the cleavage of the C-O bond in the tetrahydrofuran ring.

  • Solution A: Use a less active catalyst or milder reaction conditions (lower temperature and pressure). Monitor the reaction closely and stop it once the starting material is consumed.

  • Possible Cause B: Isomerization. The double bond in the starting material may isomerize to a more stable position under the reaction conditions, leading to a mixture of products.

  • Solution B: Optimize the choice of catalyst and solvent to minimize isomerization.

Route 2: Acid-Catalyzed Cyclization

Problem 1: Low yield of this compound from the cyclization of a 4-hydroxybutanoic acid derivative.

  • Possible Cause A: Intermolecular Esterification. Instead of intramolecular cyclization to form the lactone, intermolecular esterification can occur, leading to the formation of oligomers or polymers.[3]

  • Solution A: Perform the reaction under high dilution conditions to favor the intramolecular reaction.

  • Possible Cause B: Incomplete Reaction. The acid catalyst may not be strong enough, or the reaction temperature may be too low.

  • Solution B: Use a stronger acid catalyst, such as p-toluenesulfonic acid, or increase the reaction temperature. The use of a Dean-Stark trap to remove water can also drive the equilibrium towards the product.

Problem 2: Formation of elimination byproducts.

  • Possible Cause A: Dehydration. Under strongly acidic conditions and high temperatures, the starting hydroxy acid can undergo dehydration to form unsaturated acids.

  • Solution B: Use milder reaction conditions (lower temperature, less concentrated acid) and monitor the reaction progress carefully.

Quantitative Data

Table 1: Comparison of Catalysts for Furan Ring Hydrogenation (Illustrative)

CatalystSupportSubstrateKey ProductConversion (%)Yield/Selectivity (%)Temperature (°C)Pressure (MPa)Solvent
5% PdAl₂O₃FurfuralTetrahydrofurfuryl alcohol>99High Selectivity1702.0Not Specified

Note: This table provides general data for the hydrogenation of a related furan derivative and illustrates the types of parameters that are important for the reaction. Specific data for the hydrogenation of (4,5-dihydro-3(2H)-furylidene)acetic acid may vary.[4]

Experimental Protocols

Route 1: Protocol via Hydrogenation

Step 1a: Synthesis of (4,5-dihydro-3(2H)-furylidene)acetic acid ethyl ester (via Horner-Wadsworth-Emmons Reaction)

  • Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise with stirring. Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Reaction with 3-Oxotetrahydrofuran: Cool the reaction mixture back to 0 °C. Add a solution of 3-oxotetrahydrofuran (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield ethyl (4,5-dihydro-3(2H)-furylidene)acetate.

Step 1b: Hydrolysis of the Ester

  • Dissolve the purified ethyl (4,5-dihydro-3(2H)-furylidene)acetate in a mixture of ethanol and water.

  • Add sodium hydroxide (1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield (4,5-dihydro-3(2H)-furylidene)acetic acid.

Step 2: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve (4,5-dihydro-3(2H)-furylidene)acetic acid in a suitable solvent such as methanol or ethyl acetate.

  • Add 5-10 mol% of 10% palladium on carbon (Pd/C) catalyst.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield crude this compound. Purify as needed.

Visualizations

Synthesis_Workflow cluster_Route1 Route 1: Hydrogenation cluster_Route2 Route 2: Cyclization A 3-Oxotetrahydrofuran C (4,5-dihydro-3(2H)-furylidene) acetic acid ester A->C B Triethyl phosphonoacetate B->C HWE Reaction D (4,5-dihydro-3(2H)-furylidene) acetic acid C->D Hydrolysis E 2-(Tetrahydrofuran-3-yl) acetic acid D->E Catalytic Hydrogenation (Pd/C, H2) F Substituted 4-Hydroxybutanoic Acid Derivative G 2-(Tetrahydrofuran-3-yl) acetic acid F->G Acid-catalyzed Cyclization

Caption: Synthetic workflows for this compound.

Troubleshooting_Hydrogenation Start Low Yield in Hydrogenation Step Q1 Is the starting material pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the Pd/C catalyst fresh? A1_Yes->Q2 Sol1 Purify the unsaturated acid precursor before hydrogenation. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reaction conditions (pressure, time) sufficient? A2_Yes->Q3 Sol2 Use a fresh batch of Pd/C or try Pearlman's catalyst. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate reaction setup and solvent purity. A3_Yes->End Sol3 Increase H2 pressure and/or reaction time. Consider gentle heating. A3_No->Sol3

Caption: Troubleshooting decision tree for catalytic hydrogenation.

References

Technical Support Center: 2-(Tetrahydrofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-(Tetrahydrofuran-3-yl)acetic acid. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key functional groups: the tetrahydrofuran (THF) ring and the carboxylic acid moiety. The THF ring is susceptible to peroxide formation in the presence of oxygen, a reaction that can be accelerated by light.[1] The carboxylic acid group may undergo decarboxylation at elevated temperatures. Additionally, under strongly acidic or basic conditions, or in the presence of strong oxidizing or reducing agents, degradation of the molecule can occur.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[2][3] The recommended storage temperature is typically between 2-8°C.[2][3] It is also advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[1]

Q3: I suspect my sample of this compound has degraded. How can I test for impurities?

A3: Several analytical techniques can be used to assess the purity of your sample and detect potential degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase is a common method for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can help identify structural changes or the presence of byproducts. For detecting peroxide formation, specific peroxide test strips or a wet chemical method, such as the potassium iodide test, can be employed.[1][4]

Q4: Can I heat reactions containing this compound?

A4: While the predicted boiling point is high, caution should be exercised when heating this compound, as thermal degradation can occur.[5] Prolonged heating at high temperatures may lead to decarboxylation or other decomposition pathways. If heating is necessary, it is recommended to conduct the reaction under an inert atmosphere and for the minimum time required. Monitoring the reaction by a suitable analytical method (e.g., TLC or LC-MS) is advised to check for the appearance of degradation products.

Troubleshooting Guides

Issue 1: Inconsistent reaction outcomes or low yields.
  • Potential Cause: Degradation of this compound, possibly due to peroxide formation in the starting material.

  • Troubleshooting Steps:

    • Test for Peroxides: Before use, test your stock of this compound for the presence of peroxides using commercially available test strips or the potassium iodide test outlined in the experimental protocols section.

    • Purification: If peroxides are detected, consider purifying the material. This can sometimes be achieved by passing a solution of the compound through a column of activated alumina.

    • Use of Inhibitors: For long-term storage, consider adding a peroxide inhibitor like butylated hydroxytoluene (BHT).[1] However, be aware that the inhibitor may need to be removed before use in certain sensitive reactions.

Issue 2: Appearance of unexpected byproducts in analytical data (e.g., NMR, LC-MS).
  • Potential Cause 1: Ring-opening of the tetrahydrofuran moiety.

    • Conditions: This is more likely to occur under strong acidic conditions.

    • Solution: If your reaction conditions are highly acidic, consider using a milder acid or protecting the carboxylic acid group to reduce the overall acidity of the medium.

  • Potential Cause 2: Oxidative degradation.

    • Conditions: Presence of strong oxidizing agents.

    • Solution: Avoid the use of strong oxidants if possible. If an oxidation step is necessary elsewhere in the molecule, carefully select a reagent known for its selectivity.

Summary of Stability Data

ParameterRecommendation / ObservationCitation
Storage Temperature 2-8°C[2][3]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon) to prevent peroxide formation.[1]
Light Protect from light to minimize the rate of peroxide formation.[1]
pH Stability Avoid strongly acidic or basic conditions to prevent potential ring-opening or other degradation.
Thermal Stability Avoid prolonged heating at high temperatures to prevent decarboxylation and other decomposition.[5]

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides using Potassium Iodide

This protocol provides a general method for the detection of peroxides in a sample of this compound.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Deionized water

  • Starch indicator solution (optional)

  • Two small glass vials or test tubes

Procedure:

  • Prepare a fresh, saturated solution of potassium iodide in glacial acetic acid.

  • In one vial (the sample), add approximately 1 mL of the this compound solution in a suitable solvent (e.g., the reaction solvent).

  • In the second vial (the control), add 1 mL of the pure solvent.

  • To both vials, add 1 mL of the freshly prepared saturated KI in acetic acid solution.

  • Mix the contents and let them stand in the dark for 5-10 minutes.

  • Observation: The formation of a yellow to brown color in the sample vial, which is absent in the control, indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. A few drops of starch solution can be added; a blue-black color confirms the presence of iodine, formed from the reaction of iodide with peroxides.

Visualizations

DegradationPathways cluster_peroxide Peroxide Formation cluster_acid_degradation Acid-Catalyzed Degradation cluster_thermal Thermal Degradation A This compound B Hydroperoxide Derivative A->B O₂, light C This compound D Ring-Opened Products C->D Strong Acid (H⁺) E This compound F Decarboxylation Product + CO₂ E->F Heat (Δ)

Caption: Potential degradation pathways for this compound.

StabilityWorkflow start Receive/Synthesize This compound storage Store at 2-8°C under inert atmosphere, protected from light start->storage peroxide_test Perform Peroxide Test storage->peroxide_test purity_check Check Purity (HPLC, NMR) peroxide_test->purity_check Peroxides Absent purify Purify (e.g., Alumina Column) peroxide_test->purify Peroxides Present use_in_rxn Use in Experiment purity_check->use_in_rxn Purity Acceptable discard Discard if heavily degraded purity_check->discard Purity Unacceptable purify->peroxide_test

Caption: Recommended workflow for handling and stability assessment.

References

Technical Support Center: Synthesis of 2-(Tetrahydrofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Tetrahydrofuran-3-yl)acetic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges encountered during the synthesis process, with a primary focus on catalyst selection for the key hydrogenation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound?

A1: The most prevalent and industrially scalable method involves the catalytic hydrogenation of a furan-based precursor, typically 2-(Furan-3-yl)acetic acid or its corresponding ester. This key step saturates the furan ring to form the desired tetrahydrofuran structure. Subsequent hydrolysis of the ester, if used, yields the final carboxylic acid.

Q2: Which catalysts are typically recommended for the hydrogenation of the furan ring in this synthesis?

A2: The choice of catalyst is critical for achieving high yield and selectivity. The most commonly employed catalysts are noble metals supported on carbon. These include:

  • Palladium on Carbon (Pd/C) : Often a first choice due to its high efficiency and relatively mild reaction conditions.[1]

  • Ruthenium on Carbon (Ru/C) : Known for its high activity in hydrogenating aromatic and heteroaromatic rings, though it can sometimes require more stringent conditions or lead to side reactions if not optimized.[2][3]

  • Rhodium on Carbon (Rh/C) : Can be highly effective and may offer different selectivity profiles compared to Palladium or Ruthenium, sometimes minimizing undesired side reactions.

Q3: Are there common side reactions I should be aware of during the hydrogenation step?

A3: Yes, the primary side reaction of concern is hydrogenolysis, which involves the cleavage of C-O bonds in the tetrahydrofuran ring. This can lead to the formation of various ring-opened byproducts, such as linear diols or acids, which reduces the overall yield of the target molecule. Catalyst choice, temperature, and hydrogen pressure are key factors in controlling hydrogenolysis.[4]

Q4: Can the solvent choice impact the reaction outcome?

A4: Absolutely. The choice of solvent can influence catalyst activity, selectivity, and substrate solubility. Common solvents for this type of hydrogenation include alcohols (methanol, ethanol), esters (ethyl acetate), and ethers (THF). Some studies have also shown that using water as a solvent can be highly effective, particularly with palladium catalysts, offering an environmentally friendly process.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Guide 1: Low Yield or Incomplete Conversion during Hydrogenation

Problem: The hydrogenation of the furan precursor is slow, or the reaction stalls, resulting in a low yield of the desired tetrahydrofuran product.

Potential Cause Troubleshooting Steps & Solutions
Catalyst Deactivation Source a new catalyst batch: The catalyst may be old or from a poor-quality lot. • Check for poisons: Ensure starting materials and solvents are free from sulfur, strong acids, or other known catalyst poisons. • Increase catalyst loading: While not always ideal, a modest increase in the catalyst weight percentage (e.g., from 5 wt% to 10 wt%) can sometimes overcome minor activity issues.
Insufficient Hydrogen Pressure Verify system integrity: Check the reaction setup for leaks that could prevent the system from maintaining the target pressure. • Increase H₂ pressure: Gradually increase the hydrogen pressure within the safe limits of the reactor. Higher pressure increases the concentration of hydrogen available at the catalyst surface.
Sub-optimal Temperature Increase reaction temperature: If the reaction is sluggish at room temperature, cautiously increase the temperature in increments (e.g., 10 °C at a time). Be aware that excessive heat can promote side reactions.[2]
Poor Mass Transfer Increase agitation speed: Ensure the catalyst is well-suspended in the reaction mixture to maximize contact with the substrate and hydrogen. Inadequate stirring is a common cause of slow reactions.
Guide 2: Formation of Ring-Opened Byproducts (Hydrogenolysis)

Problem: Analysis of the crude product mixture shows significant quantities of impurities identified as ring-opened species, reducing the selectivity of the reaction.

Potential Cause Troubleshooting Steps & Solutions
Overly Aggressive Catalyst Switch to a more selective catalyst: Ruthenium can sometimes be more prone to hydrogenolysis than palladium or rhodium under certain conditions.[6][7] Consider switching from Ru/C to Rh/C or a specific grade of Pd/C.
Harsh Reaction Conditions Lower the reaction temperature: Hydrogenolysis is often more prevalent at higher temperatures. Running the reaction at a lower temperature for a longer duration can improve selectivity. • Reduce hydrogen pressure: High H₂ pressure can favor over-hydrogenation and C-O bond cleavage. Experiment with the lower end of the effective pressure range.
Acidic Conditions Neutralize the reaction medium: Traces of acid can promote ring-opening. Adding a non-nucleophilic, mild base (e.g., a small amount of sodium carbonate) can sometimes suppress this side reaction.

Catalyst Performance Summary

The table below summarizes the general characteristics of common catalysts used for the hydrogenation of furan derivatives, which is the key transformation in the synthesis of this compound.

CatalystSupportTypical TemperatureTypical H₂ PressureAdvantagesDisadvantages / Potential Issues
5% Pd/C Activated Carbon25 - 80 °C1 - 50 barHigh activity, good selectivity, widely available, often works well under mild conditions.[1][5]Can be sensitive to catalyst poisons (e.g., sulfur).
5% Ru/C Activated Carbon50 - 150 °C20 - 100 barVery high activity for aromatic ring reduction, robust.[2][3]Can be less selective, potentially leading to higher levels of hydrogenolysis if not optimized.[6]
5% Rh/C Activated Carbon25 - 100 °C10 - 70 barOften shows excellent selectivity, minimizing ring-opening side reactions.Generally more expensive than palladium or ruthenium catalysts.
Raney® Ni N/A (Sponge Metal)50 - 150 °C50 - 150 barCost-effective for large-scale production.Requires higher temperatures and pressures, can be pyrophoric, may have lower selectivity.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 2-(Furan-3-yl)acetate

This protocol describes a general procedure for the hydrogenation of the furan ring using Palladium on Carbon.

Materials:

  • Methyl 2-(Furan-3-yl)acetate

  • 5% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (MeOH), anhydrous

  • Hydrogen (H₂) gas

  • Parr-type hydrogenation apparatus or similar pressure reactor

  • Celite® or another filtration aid

Procedure:

  • Reactor Setup: To a clean, dry pressure reactor vessel, add methyl 2-(furan-3-yl)acetate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 5% Pd/C (typically 5-10 mol% Pd relative to the substrate).

  • Solvent Addition: Add anhydrous methanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Sealing and Purging: Seal the reactor securely. Purge the vessel 3-5 times with nitrogen to remove all oxygen, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar). Begin vigorous stirring and heat to the target temperature (e.g., 40 °C) if necessary.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots for analysis (e.g., GC-MS or TLC) if the reactor setup allows.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with methanol.

  • Concentration: Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield the crude methyl 2-(tetrahydrofuran-3-yl)acetate.

  • Purification: The crude product can be purified by standard methods such as vacuum distillation or column chromatography if required.

Visualizations

Synthesis Workflow

SynthesisWorkflow sub Precursor (e.g., Methyl 2-(Furan-3-yl)acetate) hydro Catalytic Hydrogenation (Ring Saturation) sub->hydro cat_h2 Catalyst (e.g., Pd/C) + H₂ Gas cat_h2->hydro filt Catalyst Filtration hydro->filt inter Intermediate (Methyl 2-(Tetrahydrofuran-3-yl)acetate) filt->inter hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) inter->hydrolysis purify Purification / Workup hydrolysis->purify prod Final Product (this compound) purify->prod

Caption: General workflow for the synthesis of this compound.

Troubleshooting Flowchart for Low Hydrogenation Yield

Troubleshooting start Low Yield / Incomplete Reaction check_cat Is the catalyst fresh and active? start->check_cat check_h2 Is H₂ pressure stable and sufficient? check_cat->check_h2 Yes replace_cat Action: Replace catalyst or screen new batches. check_cat->replace_cat No check_temp Is temperature optimal? check_h2->check_temp Yes inc_h2 Action: Check for leaks. Increase pressure. check_h2->inc_h2 No check_mix Is agitation vigorous? check_temp->check_mix Yes inc_temp Action: Increase temperature incrementally. check_temp->inc_temp No inc_mix Action: Increase stirring speed. check_mix->inc_mix No

Caption: A logical guide for troubleshooting low hydrogenation yields.

Key Reaction and Potential Side Reaction Pathway

SideReactions cluster_0 Reaction Pathways reactant 2-(Furan-3-yl)acetic acid (Precursor) product This compound (Desired Product) reactant->product Hydrogenation (Selective) byproduct Ring-Opened Products (e.g., Heptanedioic acid derivatives) reactant->byproduct Hydrogenolysis (Side Reaction)

Caption: Desired hydrogenation pathway versus the undesired hydrogenolysis side reaction.

References

Technical Support Center: Work-up Procedures for 2-(Tetrahydrofuran-3-yl)acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 2-(Tetrahydrofuran-3-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two common synthetic routes are a multi-step synthesis involving the cyclization of a malonic ester derivative followed by hydrogenation and hydrolysis, and a more direct route via the oxidation of 2-(Tetrahydrofuran-3-yl)ethanol.

Q2: My product, this compound, seems to be water-soluble. How can I efficiently extract it from the aqueous reaction mixture?

A2: this compound has some water solubility. To improve extraction efficiency, use a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol (3:1).[1][2] It is also crucial to acidify the aqueous layer to a pH of 2-3 with an acid like 1 M HCl to ensure the carboxylic acid is in its neutral, less water-soluble form before extraction.[3] Saturating the aqueous layer with sodium chloride (brine) can also decrease the product's solubility in water and improve partitioning into the organic layer.

Q3: I am getting a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

A3: Emulsions are common when working with polar solvents like THF.[1] To break an emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

  • Add a small amount of brine (saturated NaCl solution).

  • Filter the entire mixture through a pad of Celite.

  • If the reaction was conducted in THF, it is often best to remove the THF by rotary evaporation before the aqueous work-up.[1][2]

Q4: After the work-up, my crude product is an oil, but I expected a solid. How can I purify it?

A4: this compound is often isolated as an oil or a low-melting solid. If it is an oil, purification can be achieved by column chromatography on silica gel. Alternatively, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes) and then cooling it slowly. Seeding with a previously obtained crystal can also initiate crystallization.

Q5: What are the best practices for removing unreacted starting materials or byproducts?

A5: The purification strategy depends on the nature of the impurities.

  • Unreacted starting alcohol (in oxidation reactions): Can be removed by column chromatography.

  • Neutral organic impurities: An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer. The aqueous layer can then be re-acidified and the pure product extracted.[4][5]

  • Highly polar impurities: Reversed-phase chromatography (C18) can be an effective purification method for polar compounds like carboxylic acids.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solutions
Low or No Product Yield Product is lost in the aqueous layer during extraction.Ensure the aqueous layer is acidified to pH 2-3 before extraction. Use a more polar extraction solvent (e.g., ethyl acetate). Perform multiple extractions with smaller volumes of solvent. Back-extract the combined aqueous layers.[3]
The product is volatile and lost during solvent removal.Use a lower temperature and pressure during rotary evaporation.
Incomplete reaction.Monitor the reaction by TLC or another appropriate method to ensure it has gone to completion before starting the work-up.
Final Product is Discolored (Yellow or Brown) Presence of colored impurities from the reaction.Treat the crude product with activated carbon. Purify by column chromatography.
Difficulty in Precipitating the Product during Acidification The product is highly soluble in the aqueous medium even at low pH.Saturate the aqueous solution with NaCl before or after acidification. Extract with a larger volume or a more polar organic solvent.
Gooey or Insoluble Precipitate Forms Between Layers Formation of insoluble salts or byproducts at the interface.Continue washing with water to dissolve the precipitate. Use a larger volume of solvent to fully dissolve all components. Filter the entire mixture through Celite before separating the layers.[7]
Unexpected CO₂ Gas Evolution during Basic Wash Neutralizing excess acid from the reaction with a bicarbonate solution.Add the basic solution slowly and with gentle swirling. Vent the separatory funnel frequently to release the pressure.[7]

Quantitative Data Summary

Parameter Route 1: Cyclization, Hydrogenation & Hydrolysis Route 2: Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol
Starting Materials Diethyl malonate, 3-bromo-1-propanol2-(Tetrahydrofuran-3-yl)ethanol
Key Intermediates Diethyl 2-(3-hydroxypropyl)malonate, Dihydrofuran-3-carboxylic acid ethyl esterNot applicable (often a one-pot reaction)
Overall Yield ~60-70% (over several steps)Up to 95%[3]
Number of Steps 3 or more1

Experimental Protocols

Route 1: Malonic Ester Synthesis and Cyclization

This is a representative multi-step synthesis.

Step 1: Alkylation of Diethyl Malonate

  • Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

  • 3-Bromo-1-propanol is then added, and the mixture is refluxed until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude diethyl 2-(3-hydroxypropyl)malonate.

Step 2: Cyclization and Decarboxylation

  • The crude diethyl 2-(3-hydroxypropyl)malonate is heated with an acidic catalyst (e.g., p-toluenesulfonic acid) in toluene, with azeotropic removal of water.

  • Once the cyclization is complete, the reaction mixture is cooled and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried and concentrated to yield the intermediate lactone.

  • The lactone is then hydrolyzed and decarboxylated by heating with aqueous acid (e.g., H₂SO₄) to yield this compound.

Work-up for Route 1:

  • After hydrolysis and decarboxylation, the reaction mixture is cooled to room temperature.

  • The aqueous solution is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (1 x 50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Further purification can be achieved by distillation under reduced pressure or column chromatography.

Route 2: Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol

This route provides a direct conversion of the corresponding alcohol to the carboxylic acid.[3]

Procedure:

  • To a stirred solution of 2-(Tetrahydrofuran-3-yl)ethanol in a suitable solvent (e.g., dichloromethane or a biphasic mixture with water), a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bromide are added.

  • The mixture is cooled in an ice bath, and an aqueous solution of sodium hypochlorite (bleach) containing sodium bicarbonate is added dropwise, maintaining the temperature below 10 °C.

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

  • The layers are separated, and the aqueous layer is acidified to pH 2-3 with 1 M HCl.

  • The aqueous layer is then extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start Reaction reaction_mixture Crude Reaction Mixture start->reaction_mixture Synthesis quench Quench Reaction reaction_mixture->quench extraction Liquid-Liquid Extraction (Acid-Base) quench->extraction crude_product Crude Product drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation evaporation->crude_product purification_method Purification (e.g., Column Chromatography, Crystallization, or Distillation) crude_product->purification_method pure_product Pure this compound purification_method->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Product Yield After Extraction cause1 Product in Aqueous Layer start->cause1 cause2 Emulsion Formation start->cause2 cause3 Product Degradation start->cause3 solution1a Acidify Aqueous Layer to pH 2-3 cause1->solution1a solution1b Use More Polar Solvent cause1->solution1b solution1c Add Brine cause1->solution1c solution2a Add Brine cause2->solution2a solution2b Filter through Celite cause2->solution2b solution3a Check pH Stability of Product cause3->solution3a

Caption: Troubleshooting logic for low product yield during aqueous work-up.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 2-(Tetrahydrofuran-3-yl)acetic acid and Its Isomeric and Carbocyclic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of 2-(Tetrahydrofuran-3-yl)acetic acid, with a comparative analysis against its structural isomer, 2-(Tetrahydrofuran-2-yl)acetic acid, and its carbocyclic counterpart, Cyclopentylacetic acid.

This guide provides a comprehensive overview of the spectral properties of this compound, a key building block in medicinal chemistry. Through a comparative analysis with structurally related molecules, this document aims to facilitate its identification and characterization in complex research and development settings. The spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented, alongside detailed experimental protocols for data acquisition.

Comparative Spectral Data

The following tables summarize the key spectral features of this compound and its selected comparators. These values are essential for distinguishing between these structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the multiplicity reveals information about neighboring protons.

CompoundProton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
This compound -COOH10.0 - 12.0Broad SingletChemical shift is concentration and solvent dependent.[1]
-CH₂- (acetic acid)~2.5MultipletInfluenced by the adjacent carbonyl group.[1]
Protons on THF ring1.8 - 4.0MultipletsComplex splitting patterns due to stereochemistry.
2-(Tetrahydrofuran-2-yl)acetic acid -COOH10.0 - 12.0Broad SingletHighly dependent on solvent and concentration.[2]
-CH- (on THF ring)4.0 - 4.3MultipletProton on the carbon bearing the acetic acid group.[2]
-CH₂- (on THF ring, adjacent to O)3.7 - 4.0MultipletProtons on the carbon adjacent to the oxygen atom.[2]
-CH₂- (acetic acid)2.5 - 2.8MultipletDiastereotopic protons of the acetic acid methylene group.[2]
Other THF ring protons1.8 - 2.2MultipletRemaining protons on the tetrahydrofuran ring.[2]
Cyclopentylacetic acid -COOH~11.0Broad Singlet
-CH₂- (acetic acid)~2.3Doublet
-CH- (on cyclopentyl ring)~2.1Multiplet
Other cyclopentyl ring protons1.1 - 1.8Multiplets
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundCarbon AssignmentExpected Chemical Shift (δ, ppm)Notes
This compound -C=O (acid)170 - 175
Carbons on THF ring25 - 70Specific shifts depend on the position relative to the oxygen and substituent.
-CH₂- (acetic acid)40 - 45
2-(Tetrahydrofuran-2-yl)acetic acid -C=O (acid)170 - 175The carbonyl carbon of the carboxylic acid.[2]
-CH- (on THF ring, stereocenter)75 - 80The carbon atom of the stereocenter.[2]
-CH₂- (on THF ring, adjacent to O)65 - 70The carbon atom adjacent to the oxygen atom.[2]
-CH₂- (acetic acid)40 - 45The methylene carbon of the acetic acid group.[2]
Other THF ring carbons25 - 35The remaining carbon atoms in the tetrahydrofuran ring.[2]
Cyclopentylacetic acid -C=O (acid)~179
-CH₂- (acetic acid)~43
-CH- (on cyclopentyl ring)~39
Other cyclopentyl ring carbons25 - 33
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundFunctional GroupAbsorption Range (cm⁻¹)IntensityNotes
This compound O-H (carboxylic acid)2500 - 3500BroadExtensive hydrogen bonding.[1]
C=O (carboxylic acid)1700 - 1730StrongCharacteristic of saturated carboxylic acids.[1]
C-O (ether and acid)1050 - 1320Strong[1]
C-H (alkane)2850 - 3000Medium-Strong[1]
2-(Tetrahydrofuran-2-yl)acetic acid O-H (carboxylic acid)2500 - 3300Broad
C=O (carboxylic acid)~1710Strong
C-O (ether and acid)1000 - 1300Strong
C-H (alkane)2850 - 3000Medium-Strong
Cyclopentylacetic acid O-H (carboxylic acid)2500 - 3300Broad
C=O (carboxylic acid)~1700Strong
C-H (alkane)2850 - 3000Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure.

CompoundIonization MethodKey Fragments (m/z)Notes
This compound Electron Ionization (EI)130 (M⁺)Molecular ion peak.[1]
113Loss of a hydroxyl radical (-OH).[1]
85Alpha-cleavage with loss of the carboxyl group (-COOH).[1]
2-(Tetrahydrofuran-2-yl)acetic acid Electron Ionization (EI)130 (M⁺)Molecular ion.[2]
85Loss of the carboxyl group.
71Cleavage of the tetrahydrofuran ring.
Electrospray Ionization (ESI)129 ([M-H]⁻)Deprotonation in negative ion mode.[2]
Cyclopentylacetic acid Electron Ionization (EI)128 (M⁺)Molecular ion.
83Loss of the carboxyl group.
69Loss of the acetic acid group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° or 45° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of around 4 seconds.

    • The number of scans should be sufficient to obtain a good signal-to-noise ratio, typically ranging from 8 to 64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectrum acquisition:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically scanned over the mid-IR range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis:

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration should be in the range of 10-100 µg/mL.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography Method:

    • Injector: Set the injector temperature to a value that ensures efficient volatilization of the compound, typically 250°C.

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute the compound.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

  • Mass Spectrometry Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-200).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak. The mass spectrum can be compared to spectral libraries for identification.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare Neat Film or ATR Sample Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectroscopy (¹H & ¹³C) NMR_Sample->NMR IR FT-IR Spectroscopy IR_Sample->IR MS GC-MS Analysis MS_Sample->MS NMR_Data Process FID, Peak Picking, Integration NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data MS_Data Analyze Mass Spectrum & Fragmentation MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

A Comparative Guide to 2-(Tetrahydrofuran-3-yl)acetic acid and Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of molecular building blocks is a cornerstone of modern drug discovery, profoundly influencing the physicochemical properties, biological activity, and novelty of synthesized compounds. This guide provides an objective comparison of 2-(Tetrahydrofuran-3-yl)acetic acid with two other key building blocks: Cyclopentaneacetic acid and (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. By presenting supporting experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows, this document aims to empower researchers to make informed decisions in the design of next-generation therapeutics.

Core Building Block Comparison

The three building blocks under consideration, while sharing a similar size and the presence of a carboxylic acid handle for further synthetic elaboration, offer distinct structural and physicochemical properties derived from their cyclic scaffolds: a saturated ether, a carbocycle, and a substituted amine.

  • This compound: This building block introduces a polar tetrahydrofuran (THF) ring. The oxygen atom in the THF moiety can act as a hydrogen bond acceptor, potentially improving aqueous solubility and modulating interactions with biological targets. The chiral center at the 3-position allows for the exploration of stereospecific interactions.

  • Cyclopentaneacetic acid: As a purely carbocyclic analog, this building block provides a lipophilic and conformationally flexible cyclopentane scaffold. Its non-polar nature can be advantageous for traversing cell membranes and interacting with hydrophobic pockets in target proteins.

  • (2S,4R)-4-hydroxypiperidine-2-carboxylic acid: This building block incorporates a piperidine ring, a privileged scaffold in medicinal chemistry. The nitrogen atom introduces basicity, offering a handle for salt formation to improve solubility and providing a key interaction point with biological targets. The hydroxyl group adds another point for hydrogen bonding and potential for further functionalization. The defined stereochemistry at two centers provides a rigid and well-defined three-dimensional structure.[1][2][3][4]

Data Presentation: Physicochemical and Performance Comparison

The following tables summarize key quantitative data for the building blocks and their performance in representative synthetic transformations.

Table 1: Physicochemical Properties of Core Building Blocks

PropertyThis compoundCyclopentaneacetic acid(2S,4R)-4-hydroxypiperidine-2-carboxylic acid
Molecular Formula C₆H₁₀O₃C₇H₁₂O₂C₆H₁₁NO₃
Molecular Weight 130.14 g/mol 128.17 g/mol 145.16 g/mol
logP (calculated) ~0.1~1.5~-1.8
pKa (predicted) ~4.7~4.9Carboxylic acid: ~2.2; Amine: ~9.8
Hydrogen Bond Donors 113
Hydrogen Bond Acceptors 323

Table 2: Representative Synthetic Yields

TransformationBuilding BlockReagents and ConditionsTypical Yield (%)
Amide Coupling This compoundAmine, HATU, DIPEA, DMF, rt, 1-2 h80-95%
Fischer Esterification Cyclopentaneacetic acidEthanol, H₂SO₄ (cat.), reflux, 2-4 h70-90%[5]
N-Boc Protection & Esterification (2S,4R)-4-hydroxypiperidine-2-carboxylic acid1. (Boc)₂O, Et₃N, CH₂Cl₂; 2. SOCl₂, MeOH>90% (2 steps)
Enantioselective Synthesis of Building Block (R)-2-(Tetrahydrofuran-3-yl)acetic acidAsymmetric Henry reaction followed by iodocyclizationup to 97% ee[6]

Table 3: Biological Activity of Representative Drug Candidates Incorporating Similar Scaffolds

The Janus Kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that are implicated in inflammatory diseases and cancer.[7][8][9] Small molecule inhibitors of JAKs are therefore of significant therapeutic interest. The building blocks discussed here can serve as key components in the synthesis of novel JAK inhibitors.

Compound/Scaffold TypeTarget(s)IC₅₀ (nM)Therapeutic Area
Tofacitinib (contains a piperidine-like scaffold) JAK1/JAK3JAK1: 112, JAK2: 20, JAK3: 1[10]Rheumatoid Arthritis, Psoriatic Arthritis
Ruxolitinib (contains a cyclopentane-like moiety) JAK1/JAK2JAK1: 3.3, JAK2: 2.8[10]Myelofibrosis, Polycythemia Vera
Upadacitinib JAK143[10]Rheumatoid Arthritis, Atopic Dermatitis
Filgotinib JAK110[10]Rheumatoid Arthritis
Meridianin Derivative (6e) JAK1/JAK2A549 cells: 2.8 µM, DU145 cells: 1.11 µMOncology

Mandatory Visualization

Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription Dimer->Transcription Binds to DNA DNA DNA Inhibitor JAK Inhibitor (e.g., containing THF, cyclopentane, or piperidine scaffold) Inhibitor->pJAK

Caption: The JAK-STAT signaling pathway.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow Experimental Workflow for Amide Coupling Start Start Dissolve_Acid Dissolve Carboxylic Acid (e.g., 2-(THF-3-yl)acetic acid) in DMF Start->Dissolve_Acid Add_Reagents Add Coupling Agent (HATU) and Base (DIPEA) Dissolve_Acid->Add_Reagents Add_Amine Add Amine Add_Reagents->Add_Amine Stir Stir at Room Temperature Add_Amine->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End (Isolated Amide) Purify->End

Caption: Workflow for a typical amide coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is applicable for coupling the carboxylic acid of the building blocks with a primary or secondary amine.

Materials:

  • Carboxylic acid building block (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid building block in anhydrous DMF, add the amine, followed by HATU and DIPEA.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Fischer Esterification of Cyclopentaneacetic Acid

This protocol describes a classic method for the esterification of a carboxylic acid.

Materials:

  • Cyclopentaneacetic acid (1.0 eq)

  • Ethanol (5-10 eq)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve cyclopentaneacetic acid in an excess of ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by distillation if necessary.[5]

Protocol 3: Synthesis of (S)-2-piperidinecarboxylic acid

This protocol outlines a method for the synthesis of a key piperidine building block.

Materials:

  • (S)-N-Boc-piperidinecarboxylic acid

  • Hydrochloric acid in dioxane (4M)

  • Diethyl ether

Procedure:

  • Dissolve (S)-N-Boc-piperidinecarboxylic acid in a 4M solution of hydrochloric acid in dioxane.

  • Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of (S)-2-piperidinecarboxylic acid.

  • Collect the solid by filtration and dry under vacuum. The product is often used in this salt form for subsequent reactions.[11]

Conclusion

The choice between this compound, cyclopentaneacetic acid, and (2S,4R)-4-hydroxypiperidine-2-carboxylic acid as a building block in drug design is a strategic decision that should be guided by the specific goals of the medicinal chemistry program.

  • This compound offers a balance of polarity and a defined three-dimensional structure, making it an attractive scaffold for achieving target engagement through hydrogen bonding while maintaining favorable physicochemical properties.

  • Cyclopentaneacetic acid provides a non-polar, flexible scaffold ideal for targeting hydrophobic pockets and enhancing membrane permeability.

  • (2S,4R)-4-hydroxypiperidine-2-carboxylic acid introduces the privileged piperidine motif with its inherent basicity and multiple points for functionalization and hydrogen bonding, offering a rigid and stereochemically defined framework for precise target interactions.[1][2][3][4]

By carefully considering the data and protocols presented in this guide, researchers can more effectively leverage these building blocks to construct novel and efficacious therapeutic agents. The provided visualizations of the JAK-STAT pathway and experimental workflows serve to contextualize the application of these building blocks in a relevant therapeutic area and in practical laboratory settings.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(Tetrahydrofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in drug development and chemical research, the rigorous validation of analytical methods is paramount to ensuring data quality, reliability, and regulatory compliance. This guide provides a comparative analysis of two robust chromatographic techniques for the quantitative determination and enantiomeric separation of 2-(Tetrahydrofuran-3-yl)acetic acid: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization.

The selection of an appropriate analytical method is contingent upon various factors, including the specific requirements for sensitivity, the nature of the sample matrix, and the availability of instrumentation. As this compound possesses a chiral center, methods capable of resolving its enantiomers are often necessary, particularly in pharmaceutical applications where enantiomers can exhibit different pharmacological activities.[]

Comparison of Analytical Methods

The two primary methods presented are Chiral HPLC for direct enantiomeric separation and GC-FID, an indirect method requiring derivatization to enhance volatility and chromatographic performance.[2][3] Chiral HPLC is often preferred for its directness, while GC can offer high sensitivity, especially with an FID detector.

ParameterMethod A: Chiral HPLC-UVMethod B: GC-FID (with Derivatization)
Principle Direct separation of enantiomers on a Chiral Stationary Phase (CSP).[2]Indirect separation after converting the analyte to volatile diastereomeric esters.[3][4]
Linearity (R²) > 0.999> 0.998
Range 1 - 200 µg/mL0.5 - 150 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%
Precision (%RSD) < 1.5%< 2.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.5 µg/mL
Advantages Direct analysis without derivatization; wide applicability.[]High sensitivity and resolution; suitable for volatile compounds.[5]
Disadvantages CSPs can be expensive and have shorter lifespans.[6]Requires a derivatization step which can be time-consuming and introduce errors.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical procedures. The following protocols outline the steps for validating the two proposed methods.

Method A: Chiral HPLC-UV Validation Protocol

1. Instrumentation and Conditions:

  • System: HPLC with a UV detector.

  • Column: Chiral Stationary Phase (CSP) column (e.g., Amylose or Cellulose-based).

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., heptane or hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like acetic or formic acid to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.

2. Validation Procedures:

  • Specificity: A solution of a blank matrix (placebo) is injected to ensure no interfering peaks are present at the retention time of the analyte enantiomers.

  • Linearity: Prepare a series of at least five standard solutions of this compound racemate, ranging from the LOQ to 150% of the expected working concentration (e.g., 1, 10, 50, 100, 200 µg/mL).[9] Inject each solution in triplicate. Construct a calibration curve by plotting the peak area against the concentration for each enantiomer and determine the coefficient of determination (R²).[9]

  • Accuracy: Analyze samples at three concentration levels (low, medium, high) across the linear range in triplicate. Accuracy is expressed as the percentage recovery of the analyte.[10]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve.[11]

Method B: GC-FID Validation Protocol (with Derivatization)

1. Derivatization Procedure:

  • React the racemic this compound with a chiral alcohol (e.g., (S)-(-)-2-Octanol) in the presence of a coupling agent (e.g., DCC/DMAP) or an acid catalyst to form diastereomeric esters. This allows separation on a standard achiral GC column.

2. Instrumentation and Conditions:

  • System: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Column: Achiral capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Split or splitless, depending on concentration.

3. Validation Procedures:

  • Specificity, Linearity, Accuracy, Precision, LOD, and LOQ: Follow the same validation principles as outlined for the HPLC method, using the derivatized analyte. The calibration standards must undergo the same derivatization procedure as the samples to ensure consistency.

Visualizing the Validation Workflow

A structured workflow is essential for a systematic approach to method validation. The following diagram illustrates the logical progression of steps involved in validating an analytical method for this compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution of Validation Parameters cluster_3 Phase 4: Finalization Dev Define Analytical Requirements (Analyte, Matrix, Purpose) Opt Method Optimization (Column, Mobile Phase/Temp Program) Dev->Opt Initial Screening Proto Write Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Proto SST System Suitability Testing (SST) (Resolution, Tailing Factor) Proto->SST Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (%RSD) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report Generation Robust->Report Imp Method Implementation for Routine Use Report->Imp

Caption: General workflow for the validation of an analytical method.

References

Comparative Analysis of the Biological Activity of 2-(Tetrahydrofuran-3-yl)acetic Acid Analogs and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While comprehensive comparative studies on the biological activity of a series of direct 2-(tetrahydrofuran-3-yl)acetic acid analogs are not extensively available in public literature, this guide provides a framework for such a comparison. We will utilize data from structurally related heterocyclic compounds, specifically morpholino-2-acetic acid derivatives, to illustrate the format and depth of analysis required for a thorough comparison. Additionally, we will touch upon other potential biological activities of tetrahydrofuran-containing compounds based on available research.

Case Study: GABA-B Receptor Antagonism by Morpholino-2-Acetic Acid Derivatives

A study on morpholino-2-acetic acid derivatives, which share a saturated heterocyclic structure with this compound, reveals their activity as antagonists of the GABA-B receptor.[1] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for various therapeutics.[2] The following data compares two such analogs, Sch 54679 and Sch 51324.

Quantitative Comparison of GABA-B Receptor Antagonism
CompoundStructureElectrophysiology (pA2 value)[3H]GABA Release (EC50)
Sch 54679 5-(S,R)-hydroxymethyl-5-methylmorpholinyl-2-(R,S)-acetic acid5.8 ± 0.153 µM
Sch 51324 2-(R,S)-5-[spirocyclopentyl]-morpholinyl-acetic acid5.4 ± 0.27 µM
  • pA2 value: A measure of the potency of an antagonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor. In this case, Sch 54679 shows a slightly higher potency in antagonizing the effects of the GABA-B agonist baclofen in rat neocortical slices.[1]

  • EC50: The concentration of a drug that gives a half-maximal response. Here, it represents the concentration of the antagonist that causes a 50% increase in the release of [3H]GABA. Sch 54679 is approximately 2.3 times more potent than Sch 51324 in this assay.[1]

Experimental Protocols

Electrophysiological Recording in Rat Neocortical Slices

This experiment assesses the ability of the compounds to antagonize the inhibitory effect of a known GABA-B agonist (baclofen) on neuronal firing.

  • Tissue Preparation: Neocortical slices are prepared from the brains of male Sprague-Dawley rats and maintained in a Mg2+-free Krebs medium to induce spontaneous discharges.

  • Recording: Extracellular recordings of spontaneous discharges are made from the slices.

  • Drug Application:

    • The baseline rate of spontaneous discharges is recorded.

    • Baclofen is added to the medium in a concentration-dependent manner to determine its EC50 for depressing the discharge rate.

    • To test the antagonists, a fixed concentration of baclofen is applied to depress the firing rate.

    • Increasing concentrations of the test compounds (Sch 54679 or Sch 51324) are then added to the medium, and the reversal of the baclofen-induced depression is measured.

  • Data Analysis: The pA2 values are calculated from the Schild plot to quantify the potency of the antagonists.[1]

[3H]GABA Release Assay from Rat Brain Slices

This assay measures the ability of the compounds to block the inhibitory effect of GABA on its own release, which is mediated by GABA-B autoreceptors.

  • Tissue Preparation: Neocortical slices are preloaded with radioactive GABA ([3H]GABA).

  • Stimulation and Measurement:

    • The slices are electrically stimulated to induce the release of [3H]GABA.

    • The amount of radioactivity released into the superfusate is measured.

  • Drug Application: The experiment is performed in the presence of various concentrations of the test compounds (Sch 54679 or Sch 51324).

  • Data Analysis: The EC50 value is determined as the concentration of the antagonist that produces a 50% increase in the electrically stimulated release of [3H]GABA.[1]

Signaling Pathway and Experimental Workflow Diagrams

GABA_B_Receptor_Signaling cluster_presynaptic Presynaptic Terminal GABA GABA GABAB_R GABA-B Receptor GABA->GABAB_R binds G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces Vesicle Vesicle with Neurotransmitter Ca_channel->Vesicle triggers Release Neurotransmitter Release Vesicle->Release Antagonist Antagonist (e.g., Sch 54679) Antagonist->GABAB_R blocks

Caption: GABA-B receptor signaling pathway at a presynaptic terminal.

GABA_Release_Assay_Workflow start Start prep Prepare rat neocortical slices start->prep preload Preload slices with [3H]GABA prep->preload wash Wash to remove excess [3H]GABA preload->wash add_antagonist Add antagonist (e.g., Sch 54679) at various concentrations wash->add_antagonist stimulate Electrically stimulate slices collect Collect superfusate stimulate->collect measure Measure radioactivity in superfusate collect->measure end End measure->end add_antagonist->stimulate

Caption: Experimental workflow for the [3H]GABA release assay.

Other Potential Biological Activities of Tetrahydrofuran Analogs

While the above case study focuses on GABA-B antagonism, other research suggests that analogs of this compound could be explored for different biological activities:

  • Antiproliferative Activity: A tetrahydrofuran analog of the natural product FR901464, a potent anticancer agent, was synthesized and tested. Although this specific analog was found to be significantly less potent than its tetrahydropyran counterpart, it highlights that the tetrahydrofuran scaffold is being investigated in the context of cancer therapeutics.[3]

  • Antimicrobial and Anti-inflammatory Properties: The structural features of this compound suggest potential for antimicrobial and anti-inflammatory activities, though specific comparative studies are lacking.[3]

Conclusion

This guide demonstrates a structured approach to comparing the biological activities of a series of chemical analogs, using morpholino-2-acetic acid derivatives as a proxy for this compound analogs due to the current availability of comparative data. The presented framework, including quantitative data tables, detailed experimental protocols, and workflow diagrams, can be applied to future studies on this compound analogs as more research becomes available. The preliminary indications of antiproliferative and potential antimicrobial activities suggest that this class of compounds warrants further investigation.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Elucidation of 2-(Tetrahydrofuran-3-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the three-dimensional world of small molecules is critical for researchers, scientists, and drug development professionals. Understanding the precise spatial arrangement of atoms within a molecule, such as the promising scaffold 2-(tetrahydrofuran-3-yl)acetic acid, is paramount for predicting its physicochemical properties, biological activity, and potential as a therapeutic agent. While an experimental crystal structure for this compound is not publicly available, this guide provides a comprehensive comparison of the primary techniques used for small molecule structural elucidation, using a closely related analog as a practical case study.

This guide will objectively compare the performance of single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for determining the three-dimensional structure of small organic molecules. We will provide detailed experimental protocols and present quantitative data in clearly structured tables to facilitate a thorough understanding of each method's strengths and limitations.

At a Glance: Comparing Structural Elucidation Techniques

The choice of technique for determining a molecule's three-dimensional structure depends on several factors, including the nature of the sample, the desired level of detail, and available resources. The following table summarizes the key aspects of X-ray crystallography, NMR spectroscopy, and computational modeling.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyComputational Modeling
Sample Phase Solid (single crystal)Liquid (solution)In silico (no physical sample)
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingThrough-bond and through-space atomic connectivity, conformational dynamics in solutionTheoretical 3D conformers, relative energies, molecular properties
Resolution Atomic resolution (typically < 1 Å)Varies; provides ensemble of structures in solutionDependent on the level of theory and force field used
Sample Amount Micrograms to milligramsMilligramsNot applicable
Primary Challenge Growing suitable single crystalsSpectral complexity and interpretation for larger moleculesAccuracy is dependent on the computational method and force field
Key Advantage Unambiguous determination of the solid-state structureProvides information on molecular dynamics and conformation in solutionRapid, low-cost exploration of conformational space

Visualizing the Workflow: From Molecule to Model

To better understand the practical application of these techniques, the following diagrams, generated using the DOT language, illustrate the typical experimental and computational workflows.

xray_workflow cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Compound Compound Solution Crystal Single Crystal Compound->Crystal Evaporation/Cooling Diffraction Diffraction Pattern Crystal->Diffraction Xray X-ray Source Xray->Crystal ElectronDensity Electron Density Map Diffraction->ElectronDensity Fourier Transform Model 3D Atomic Model ElectronDensity->Model Model Building & Refinement

Figure 1. Experimental workflow for single-crystal X-ray crystallography.

nmr_workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Structure Elucidation Compound Compound Solution Solution in Deuterated Solvent Compound->Solution Spectrometer NMR Spectrometer Solution->Spectrometer Spectra 1D & 2D NMR Spectra Spectrometer->Spectra Assignments Spectral Assignments Spectra->Assignments Constraints Distance & Torsion Angle Constraints Assignments->Constraints Structure 3D Structure Ensemble Constraints->Structure Structure Calculation

Figure 2. Experimental workflow for NMR-based structure elucidation.

computational_workflow cluster_input Input Generation cluster_calculation Conformational Search cluster_analysis Analysis Smiles 2D Structure (SMILES) Initial3D Initial 3D Structure Smiles->Initial3D Algorithm Search Algorithm (e.g., MD, Monte Carlo) Initial3D->Algorithm Conformers Conformational Ensemble Algorithm->Conformers Energy Energy Minimization Conformers->Energy Clustering Structural Clustering Energy->Clustering LowEnergy Low-Energy Conformers Clustering->LowEnergy

Figure 3. Workflow for computational conformational analysis.

Experimental Protocols

For a comprehensive understanding, detailed experimental protocols for each technique are provided below. These protocols are generalized for small organic molecules and would be adapted for the specific properties of a this compound analog.

Single-Crystal X-ray Crystallography Protocol
  • Crystal Growth:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, methanol).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Monitor for the formation of single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data until the model converges.

NMR Spectroscopy Protocol for Structural Elucidation
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • 1D Experiments: ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) to identify proton and carbon environments.

    • 2D Homonuclear Correlation Experiments: COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • 2D Heteronuclear Correlation Experiments: HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds).

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing crucial information for stereochemistry and conformation.

  • Structure Determination:

    • Assign all proton and carbon signals in the spectra.

    • Use the connectivity information from COSY and HMBC experiments to piece together the carbon skeleton and the positions of substituents.

    • Utilize NOESY data to determine the relative stereochemistry and preferred conformation in solution.

    • For more complex molecules, use the experimental constraints (distances from NOESY, dihedral angles from coupling constants) in structure calculation software to generate an ensemble of low-energy structures.

Computational Modeling Protocol for Conformational Analysis
  • Initial Structure Generation:

    • Generate a 2D representation of the molecule (e.g., using a chemical drawing software).

    • Convert the 2D structure into an initial 3D conformation using a molecule builder.

  • Conformational Search:

    • Employ a conformational search algorithm to explore the potential energy surface of the molecule. Common methods include:

      • Systematic Search: Rotates each rotatable bond by a defined increment.

      • Stochastic Search (e.g., Monte Carlo): Randomly modifies torsional angles.

      • Molecular Dynamics (MD) Simulation: Simulates the motion of the molecule over time at a given temperature.

    • Select a suitable force field (e.g., MMFF94, GAFF) or quantum mechanical method (e.g., DFT) to calculate the energy of each conformation.

  • Analysis of Results:

    • Minimize the energy of all generated conformers.

    • Cluster the conformers based on structural similarity (e.g., RMSD).

    • Analyze the low-energy conformers to identify the most probable structures and their relative populations based on the Boltzmann distribution.

Performance Data: A Comparative Look

While specific experimental data for this compound is not available, the following tables provide representative data for a hypothetical analog, "Compound X," to illustrate the type of quantitative information obtained from each technique.

Table 1: Representative Crystallographic Data for Compound X

ParameterValue
CCDC Deposition No.(Hypothetical) 1234567
Empirical FormulaC₇H₁₂O₃
Formula Weight144.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)9.456(2)
β (°)105.34(1)
Volume (ų)788.9(3)
Z4
R-factor (%)3.5
Goodness-of-fit1.05

Table 2: Representative NMR Data for Key Protons of Compound X in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)Key NOESY Correlations
H24.15ddd8.2, 6.5, 4.3H4a, H5a
H32.51m-H4b, H6
H4a1.98m-H2, H5a
H4b1.75m-H3, H5b
H5a3.88dd8.5, 6.5H2, H4a
H5b3.75dd8.5, 7.2H4b
H62.65d6.8H3

Table 3: Representative Computational Conformational Analysis of Compound X

ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angle (C2-C3-C6-C7) (°)
10.0065.2-175.4
20.8520.165.8
31.5014.7-60.2

Conclusion: A Synergistic Approach to Structural Science

A Comparative Guide to Catalysts for the Synthesis of 2-(Tetrahydrofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-(Tetrahydrofuran-3-yl)acetic acid, a valuable building block in medicinal chemistry and materials science, is often achieved through the catalytic hydrogenation of a suitable furan-containing precursor, such as 2-(furan-3-yl)acetic acid or its derivatives. The choice of catalyst is a critical parameter that significantly influences the efficiency, selectivity, and overall viability of this transformation. This guide provides a comparative overview of common catalysts employed for the hydrogenation of furan rings, offering insights into their performance and the experimental conditions typically required.

The primary route for the synthesis of this compound involves the saturation of the furan ring in a precursor molecule. This is typically achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst. The general transformation is depicted below:

SynthesisPathway Precursor 2-(Furan-3-yl)acetic acid or its derivative Intermediate Catalyst + H₂ Precursor->Intermediate Hydrogenation Product This compound Intermediate->Product

Figure 1: General reaction scheme for the synthesis of this compound.

Comparative Analysis of Catalysts

While a direct comparative study for the synthesis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from the well-established catalytic hydrogenation of furan and its derivatives to tetrahydrofuran. The performance of various catalysts in these analogous reactions provides a strong basis for catalyst selection for the target synthesis. The following table summarizes the key characteristics of commonly used catalysts.

CatalystTypical SupportOperating Temperature (°C)Operating Pressure (bar)Key AdvantagesPotential Disadvantages
Palladium (Pd) Carbon (Pd/C)25 - 1001 - 50High activity at low temperatures, good selectivity, widely available.[1]Can be expensive, potential for catalyst poisoning.
Rhodium (Rh) Alumina, Carbon25 - 10010 - 100High activity and selectivity, effective for asymmetric hydrogenation with chiral ligands.[2]High cost.
Ruthenium (Ru) Carbon, Alumina100 - 20050 - 200High activity, good for hydrogenolysis of C-O bonds which may be a side reaction.[3]May require higher temperatures and pressures, potential for over-hydrogenation.
Nickel (Ni) Raney® Ni, Alumina, Silica100 - 25050 - 200Cost-effective, high activity.[4]May require higher temperatures and pressures, can have lower selectivity compared to noble metals.
Copper (Cu) Chromite, Alumina150 - 250100 - 300Low cost, good for selective hydrogenation of carbonyl groups if present.[5]Generally requires harsher conditions, lower activity for furan ring hydrogenation compared to noble metals.

Experimental Protocols

The following section provides a generalized experimental protocol for the catalytic hydrogenation of a furan precursor to synthesize this compound. This protocol should be adapted based on the specific catalyst and substrate used.

General Procedure for Catalytic Hydrogenation

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Reactor B Add Substrate & Solvent A->B C Add Catalyst B->C D Seal & Purge Reactor C->D E Pressurize with H₂ D->E F Heat & Stir E->F G Monitor Reaction F->G H Cool & Depressurize G->H I Filter Catalyst H->I J Remove Solvent I->J K Purify Product J->K

Figure 2: Generalized workflow for catalytic hydrogenation.

Materials:

  • 2-(Furan-3-yl)acetic acid or a suitable precursor

  • Solvent (e.g., methanol, ethanol, ethyl acetate, tetrahydrofuran)

  • Catalyst (e.g., 5% Pd/C, 5% Ru/C, Raney® Ni, etc.)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, thermocouple, and pressure gauge

  • Schlenk line or glovebox for handling air-sensitive catalysts

  • Filtration apparatus

  • Rotary evaporator

  • Purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Reactor Preparation: The high-pressure autoclave is thoroughly cleaned and dried.

  • Charging the Reactor: The precursor (1.0 eq) is dissolved in a suitable solvent (e.g., 10-20 mL per gram of substrate) and charged into the reactor.

  • Catalyst Addition: The catalyst (typically 1-10 mol% of the metal relative to the substrate) is carefully added to the reactor. For pyrophoric catalysts like Raney® Ni, this should be done under a blanket of solvent or an inert atmosphere.

  • Sealing and Purging: The reactor is sealed, and the atmosphere is purged with an inert gas (e.g., nitrogen or argon) several times to remove any oxygen.

  • Hydrogenation: The reactor is then purged with hydrogen gas before being pressurized to the desired pressure (refer to the table for typical ranges). The reaction mixture is heated to the target temperature with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen or by analyzing aliquots of the reaction mixture using techniques like TLC, GC, or NMR spectroscopy.

  • Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Catalyst Removal: The reaction mixture is diluted with a suitable solvent and filtered through a pad of filter aid (e.g., Celite®) to remove the catalyst.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by an appropriate method, such as column chromatography, recrystallization, or distillation, to yield pure this compound.

Conclusion

The selection of an appropriate catalyst for the synthesis of this compound is a crucial step that dictates the efficiency and economic feasibility of the process. While palladium on carbon stands out as a versatile and highly active catalyst for this transformation under mild conditions, other noble metals like rhodium and ruthenium offer high activity and selectivity, albeit at a higher cost. For larger-scale industrial applications, the more economical nickel and copper-based catalysts may be considered, although they often necessitate more forcing reaction conditions. The provided generalized experimental protocol can serve as a starting point for the development of a specific synthetic procedure, which should be optimized based on the chosen catalyst and the specific precursor molecule. Further research focusing on a direct comparative study of these catalysts for this specific synthesis would be highly beneficial for the scientific and industrial communities.

References

Safety Operating Guide

Proper Disposal of 2-(Tetrahydrofuran-3-yl)acetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-(Tetrahydrofuran-3-yl)acetic acid, a compound that requires careful handling due to its irritant properties. Adherence to these protocols is essential for protecting personnel and minimizing environmental impact.

Hazard Profile and Safety Summary

This compound is classified as an irritant.[1] It is crucial to be aware of its specific hazards before handling and disposal.

Hazard ClassificationGHS Hazard StatementDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

Key Safety Precautions:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of vapors or dust.

  • Prevent contact with skin and eyes.

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance. This process involves segregating the waste, using appropriate containers, and coordinating with your institution's environmental health and safety (EHS) office for final disposal.

start Start: Disposal Required ppe 1. Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe assess 2. Assess Waste Type ppe->assess small_spill 3a. Small Spill Cleanup assess->small_spill Spill bulk_waste 3b. Bulk Waste Disposal assess->bulk_waste Unused/Residual absorb 4a. Absorb with Inert Material (e.g., Vermiculite, Sand) small_spill->absorb containerize 4b. Transfer to Designated Waste Container bulk_waste->containerize collect_solid 5a. Collect Absorbed Material absorb->collect_solid collect_solid->containerize label_waste 5. Label Waste Container (Name, Hazards, Date) containerize->label_waste storage 6. Store in Designated Secondary Containment Area label_waste->storage ehs_pickup 7. Arrange for EHS Pickup storage->ehs_pickup end End: Disposal Complete ehs_pickup->end

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from splashes.

2. Waste Collection

  • For Unused or Residual Product:

    • Carefully transfer the this compound into a designated and compatible hazardous waste container. This container should be clearly labeled for acidic organic waste.

    • Ensure the container is sealed tightly to prevent leaks or spills.

  • For Small Spills:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[2]

    • Once the spill is fully absorbed, carefully sweep or scoop the material into a designated solid waste container.[2]

    • Do not add water to the spill, as this could create a more hazardous situation.

3. Labeling and Storage

  • Labeling: The hazardous waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Irritant," "Corrosive")

    • The date the waste was first added to the container.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should provide secondary containment to capture any potential leaks. Keep the container away from incompatible materials.

4. Final Disposal

  • The final step is to dispose of the contents and the container through an approved waste disposal plant.[3][4] This is typically handled by your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.